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  • Product: 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
  • CAS: 81038-44-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a substituted phenylacetonitrile derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a substituted phenylacetonitrile derivative. Due to its specific combination of functional groups—a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring—this compound is of significant interest as a potential building block in the synthesis of novel pharmaceutical and agrochemical agents. While direct experimental data for this specific molecule is limited in current scientific literature, this guide synthesizes information from closely related analogues to predict its properties, propose viable synthetic routes, and discuss its potential biological significance. This document is intended to serve as a foundational resource for researchers looking to explore the chemistry and potential applications of this and similar compounds.

Introduction and Chemical Identity

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, also systematically named 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile, is an aromatic nitrile. The core structure consists of a phenylacetonitrile scaffold, which is known to be a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antibiotics.[1] The substitution pattern on the phenyl ring is critical to its chemical reactivity and potential biological activity. The presence of a hydroxyl group offers a site for derivatization and potential hydrogen bonding interactions with biological targets. The methoxy group can influence the electronic properties of the ring and the overall lipophilicity of the molecule.[2] The bromine atom, a halogen, can participate in various coupling reactions and may enhance the biological activity of the final product.[3]

Table 1: Chemical Identity and Predicted Properties

PropertyValueSource/Basis
IUPAC Name 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile-
Molecular Formula C₉H₈BrNO₂-
Molecular Weight 242.07 g/mol Calculated
CAS Number Not assigned-
Predicted Physical State Solid (crystalline)Based on similar substituted phenylacetonitriles[4]
Predicted Solubility Insoluble in water; soluble in organic solvents like alcohols and ethers.Based on general properties of phenylacetonitriles[1][5]

graph Chemical_Structure {
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A [label=""];
B [label=""];
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D [label=""];
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F [label=""];
G [label=""];
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L [label=""];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [label="Br", fontcolor="#EA4335", len=1.5]; B -- H [label="OH", fontcolor="#34A853", len=1.5]; C -- I [label="OCH3", fontcolor="#4285F4", len=1.5]; F -- J [len=1.5]; J -- K [label="C", len=0.5]; K -- L [label="N", len=1, style=triple];

// Positioning nodes for a benzene ring with substituents A [pos="0,1.5!"]; B [pos="1.3,0.75!"]; C [pos="1.3,-0.75!"]; D [pos="0,-1.5!"]; E [pos="-1.3,-0.75!"]; F [pos="-1.3,0.75!"]; G [pos="0,3!"]; H [pos="2.6,1.5!"]; I [pos="2.6,-1.5!"]; J [pos="-2.6,1.5!"]; K [pos="-3.1,1.5!"]; L [pos="-3.6,1.5!"]; }

Caption: Chemical structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Proposed Synthesis Pathways

Pathway A: Electrophilic Bromination of a Precursor

A logical approach involves the late-stage bromination of a readily available precursor, 4-hydroxy-3-methoxyphenylacetonitrile.

Synthesis_Pathway_A start 4-Hydroxy-3-methoxyphenylacetonitrile reagent + Br2 or NBS (Electrophilic Brominating Agent) start->reagent product 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile reagent->product caption Proposed Synthesis via Electrophilic Bromination.

Caption: Proposed Synthesis via Electrophilic Bromination.

Experimental Considerations:

  • Starting Material: 4-Hydroxy-3-methoxyphenylacetonitrile can be synthesized from vanillin, a widely available starting material.[6]

  • Brominating Agent: Molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are common reagents for the electrophilic bromination of activated aromatic rings. The hydroxyl and methoxy groups are ortho, para-directing, making the 5-position (ortho to the methoxy and meta to the hydroxyl) a likely site for bromination.

  • Solvent and Catalyst: The reaction would likely be carried out in a suitable solvent such as acetic acid or a chlorinated solvent. A catalyst, such as iron(III) bromide (FeBr₃), may be required to facilitate the reaction, although the activated nature of the ring might make it unnecessary.

  • Work-up and Purification: The reaction mixture would be quenched, followed by extraction and purification, likely through column chromatography, to isolate the desired product.

Pathway B: Cyanation of a Benzyl Halide Intermediate

An alternative strategy involves the formation of the nitrile group from a corresponding benzyl halide.

Synthesis_Pathway_B start 3-Bromo-4-hydroxy-5-methoxybenzyl alcohol step1 Halogenation (e.g., with SOCl2 or PBr3) start->step1 intermediate 3-Bromo-4-hydroxy-5-methoxybenzyl halide step1->intermediate step2 Cyanation (e.g., with NaCN or KCN) intermediate->step2 product 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile step2->product caption Proposed Synthesis via Cyanation of a Benzyl Halide.

Caption: Proposed Synthesis via Cyanation of a Benzyl Halide.

Experimental Considerations:

  • Precursor Synthesis: The starting benzyl alcohol could be prepared from 5-bromovanillin through reduction of the aldehyde group.

  • Halogenation: The benzylic alcohol can be converted to the corresponding benzyl chloride or bromide using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Cyanation: The resulting benzyl halide can undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF.[7][8]

  • Protection of Phenolic Hydroxyl: It is important to consider that the phenolic hydroxyl group is acidic and may interfere with some of the reaction steps. It might be necessary to protect this group (e.g., as a silyl ether or benzyl ether) before proceeding with the halogenation and cyanation steps, followed by a final deprotection step.

Predicted Physicochemical and Spectroscopic Properties

The properties of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile can be inferred from its constituent functional groups and by comparison with structurally similar compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Melting Point Likely a solid with a melting point above room temperature.Phenylacetonitrile is a liquid, but substitution on the ring, especially with groups capable of hydrogen bonding, tends to increase the melting point. For example, 2-methoxyphenylacetonitrile has a melting point of 65-67 °C.[4]
Boiling Point High boiling point, likely >300 °C at atmospheric pressure.Based on the boiling point of similar compounds like 2-(3-Bromo-5-methoxyphenyl)acetonitrile (321.8 °C at 760 mmHg).
Solubility Poorly soluble in water. Soluble in common organic solvents (e.g., methanol, ethanol, acetone, DMSO).The phenylacetonitrile core is hydrophobic, while the polar functional groups will impart some polarity.[5]

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the acetonitrile group, the methoxy protons, and the hydroxyl proton. The aromatic protons would likely appear as doublets or singlets depending on coupling, in the range of 6.5-7.5 ppm. The methylene protons would be a singlet around 3.7 ppm, and the methoxy protons a singlet around 3.9 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the nine distinct carbon atoms. The nitrile carbon would be in the region of 115-120 ppm. The aromatic carbons would appear between 110 and 160 ppm, and the methylene and methoxy carbons around 20-30 ppm and 55-60 ppm, respectively.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹. A broad band for the hydroxyl (O-H) stretch would be present around 3200-3600 cm⁻¹. C-H stretching and aromatic C=C bending frequencies would also be observed.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Potential Applications and Biological Relevance

While the biological activity of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile has not been specifically reported, its structural motifs suggest several areas of potential interest for drug discovery and development.

  • Anticancer and Antimicrobial Activity: Phenylacetonitrile and its derivatives have been investigated for their cytotoxic and antimicrobial properties.[2] Bromophenols, in particular, are known to possess a wide range of biological activities, including anticancer and antioxidant effects.[3] The combination of these pharmacophores in a single molecule makes it a compelling candidate for screening in these therapeutic areas.

  • Anti-inflammatory Properties: Substituted bromophenols have demonstrated anti-inflammatory activity.[9][10][11] For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to suppress inflammatory responses.[10][11] The structural similarity suggests that 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile could also exhibit anti-inflammatory effects.

  • Intermediate in Organic Synthesis: This compound is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.

Safety and Handling

No specific safety data is available for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. However, based on related compounds, the following precautions should be taken:

  • Toxicity: Phenylacetonitriles and related compounds can be toxic if ingested, inhaled, or absorbed through the skin.[12]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.

  • Handling: This compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a compound with significant potential as a building block in medicinal and agricultural chemistry. While direct experimental data is currently lacking, this guide provides a solid foundation for future research by predicting its properties, outlining plausible synthetic strategies, and highlighting its potential biological relevance. The unique combination of functional groups makes it a promising scaffold for the development of novel bioactive molecules. Further investigation into the synthesis and biological evaluation of this compound is warranted.

References

  • PubChem. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Ginseng Chemical. (n.d.). [Chemical Knowledge]:Properties and uses of phenylacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • ResearchGate. (n.d.). Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Retrieved from [Link]

  • mVOC. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

This guide provides a comprehensive overview of a robust and well-documented synthetic route to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and well-documented synthetic route to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The synthesis is presented with a focus on the underlying chemical principles, providing researchers and drug development professionals with the necessary insights for successful implementation and potential optimization.

Introduction and Strategic Overview

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a substituted phenylacetonitrile derivative. The presence of the bromine atom, a phenolic hydroxyl group, and a methoxy group on the aromatic ring, combined with the reactive nitrile functional group, makes it a versatile building block in organic synthesis. Phenylacetonitriles, in general, are crucial intermediates for the synthesis of pharmaceuticals, such as papaverine analogues, and other complex organic molecules.[3]

The synthetic strategy detailed herein commences with the readily available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).[4] The synthesis proceeds through a logical three-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom onto the vanillin ring at the position ortho to the hydroxyl group.

  • Reduction of the Aldehyde: Conversion of the formyl group of the brominated intermediate to a hydroxymethyl group.

  • Cyanation: Transformation of the resulting benzyl alcohol into the target phenylacetonitrile.

This multi-step approach is designed to be efficient and scalable, with each step employing well-established and reliable chemical transformations.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product, with key intermediates isolated and characterized at each stage.

Synthesis_Workflow Vanillin Vanillin Bromination Step 1: Bromination Vanillin->Bromination Bromovanillin 5-Bromovanillin Bromination->Bromovanillin Reduction Step 2: Reduction Bromovanillin->Reduction Bromovanillyl_Alcohol 5-Bromovanillyl Alcohol Reduction->Bromovanillyl_Alcohol Halogenation_Cyanation Step 3: Halogenation & Nucleophilic Substitution Bromovanillyl_Alcohol->Halogenation_Cyanation Target_Molecule 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile Halogenation_Cyanation->Target_Molecule

Caption: A flowchart illustrating the three-step synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile from vanillin.

Detailed Synthetic Protocols

Step 1: Synthesis of 5-Bromovanillin

The initial step involves the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are ortho, para-directing activators. Due to steric hindrance from the methoxy group and the strong activating effect of the hydroxyl group, the bromine atom is predominantly directed to the position ortho to the hydroxyl group and para to the methoxy group. A common and effective method for this transformation is the in situ generation of bromine from potassium bromate and hydrobromic acid in an acidic medium.

Reaction Scheme:

Bromination_Reaction cluster_reactants Reactants Vanillin Vanillin Reagents KBrO3, HBr (in CH3COOH) Reagents_label Bromovanillin 5-Bromovanillin Reagents_label->Bromovanillin Electrophilic Aromatic Substitution

Caption: The electrophilic bromination of vanillin to yield 5-bromovanillin.

Experimental Protocol:

  • In a 250 mL Erlenmeyer flask, combine 10.0 g of vanillin and 4.0 g of potassium bromate.

  • Add 100 mL of glacial acetic acid to the flask and stir the mixture with a magnetic stir bar.

  • Carefully and dropwise, add 20 mL of 48% hydrobromic acid to the stirring suspension. An immediate color change to reddish-brown is typically observed, indicating the formation of bromine.

  • Continue stirring the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into 500 mL of ice-cold water and continue stirring for an additional 10 minutes to precipitate the product.

  • To quench any unreacted bromine, add a few drops of a saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude 5-bromovanillin can be further purified by recrystallization from a 50% ethanol/water mixture.

  • Dry the purified product in a desiccator. A typical yield is in the range of 80-90%.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Vanillin152.1510.065.7
Potassium Bromate167.004.024.0
Hydrobromic Acid (48%)80.91~17.3 (in 20 mL)~214
Step 2: Synthesis of 5-Bromovanillyl Alcohol

The aldehyde functionality of 5-bromovanillin is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This transformation is a standard procedure in organic synthesis.

Reaction Scheme:

Reduction_Reaction Bromovanillin 5-Bromovanillin Reagents_label Bromovanillyl_Alcohol 5-Bromovanillyl Alcohol Reagents_label->Bromovanillyl_Alcohol NaBH4 (in Ethanol/NaOH(aq)) Cyanation_Reaction Bromovanillyl_Alcohol 5-Bromovanillyl Alcohol Reagents_label Target_Molecule 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile Reagents_label->Target_Molecule 1. SOCl2 2. NaCN

Caption: The conversion of 5-bromovanillyl alcohol to the target phenylacetonitrile.

Experimental Protocol:

  • Caution: Thionyl chloride is corrosive and reacts violently with water. Sodium cyanide is highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a dry 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4.0 g of 5-bromovanillyl alcohol in 30 mL of dry toluene.

  • Slowly add 2.5 mL of thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and carefully evaporate the excess thionyl chloride and toluene under reduced pressure.

  • To the crude 5-bromovanillyl chloride residue, add a solution of 2.0 g of sodium cyanide in 20 mL of ethanol.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Volume (mL)Moles (mmol)
5-Bromovanillyl Alcohol233.064.0-17.2
Thionyl Chloride118.974.12.534.5
Sodium Cyanide49.012.0-40.8

Conclusion

The synthetic route outlined in this guide provides a reliable and well-documented pathway for the preparation of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile from vanillin. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and established chemical transformations makes this synthesis both practical and economically viable.

References

  • Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]

  • The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. (1956). Canadian Journal of Chemistry, 34(6), 755-759.
  • New process for producing 5-bromovanillin. (1989). HU200581B.
  • Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. (2022, August 25). YouTube. Retrieved from [Link]

  • The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to. (2022, July 29). YouTube. Retrieved from [Link]

  • The reaction of the benzyl chloride with sodium cyanide followed by reduction with hydrogen in th... (2022, October 17). YouTube. Retrieved from [Link]

  • The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:(a). (2022, November 4). Brainly.in. Retrieved from [Link]

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Phenylacetonitrile from Phenylalanine. (2017, August 14). Sciencemadness Discussion Board. Retrieved from [Link]

  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.).
  • US2783265A - Preparation of phenylacetonitriles. (1957).
  • Vanillyl alcohol | C8H10O3. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (CAS No. 81038-44-0)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Synthetic Building Block 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a polysubstituted aromatic compound, represents a mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a polysubstituted aromatic compound, represents a molecule of significant interest in the landscape of synthetic and medicinal chemistry. Its unique arrangement of a nitrile group, a phenolic hydroxyl, a methoxy ether, and a bromine atom on a phenylacetonitrile framework endows it with a rich chemical reactivity, making it a valuable intermediate for the synthesis of a diverse array of more complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, with a focus on empowering researchers to harness its synthetic utility.

Core Molecular Identity and Physicochemical Properties

The foundational step in understanding and utilizing any chemical compound is to establish its precise identity and key physical characteristics.

Chemical Structure and Identification

The unambiguous identification of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is paramount. It is crucial to distinguish it from its isomer, 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS No. 52805-45-5), where the nitrile group is directly attached to the aromatic ring.

  • Systematic Name: 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile

  • CAS Number: 81038-44-0[1][2][3]

  • Molecular Formula: C₉H₈BrNO₂[1]

  • Molecular Weight: 242.07 g/mol [3][4]

Diagram 1: Molecular Structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

A 2D representation of the molecular structure.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, reaction setup, and purification.

PropertyValueSource
Melting Point 145-147 °C
Appearance White to almost white crystalline powderInferred from related compounds
Solubility Soluble in methanol. Expected to be soluble in other polar organic solvents like DMSO and DMF.

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile can be approached from commercially available precursors. A plausible and efficient synthetic strategy involves the multi-step conversion of 5-bromovanillin.

Proposed Synthetic Pathway

A logical synthetic route commences with the reduction of the aldehyde functionality of 5-bromovanillin to the corresponding alcohol, followed by conversion to a benzyl halide, and finally, nucleophilic substitution with a cyanide salt.

Diagram 2: Proposed Synthesis Workflow

Synthesis_Workflow Start 5-Bromovanillin Step1 Reduction (e.g., NaBH₄, Methanol) Start->Step1 Intermediate1 3-Bromo-4-hydroxy-5-methoxybenzyl alcohol Step1->Intermediate1 Step2 Halogenation (e.g., SOCl₂, PBr₃) Intermediate1->Step2 Intermediate2 3-Bromo-4-hydroxy-5-methoxybenzyl halide Step2->Intermediate2 Step3 Cyanation (e.g., NaCN, KCN in DMSO or Acetone) Intermediate2->Step3 End 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile Step3->End

A plausible multi-step synthesis from 5-bromovanillin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established general procedure for the synthesis of phenylacetonitriles from the corresponding benzyl alcohols and is provided as a guiding framework.

Step 1: Reduction of 5-Bromovanillin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromovanillin in methanol.

  • Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The molar ratio of NaBH₄ to the aldehyde is typically 1.1 to 1.5 equivalents.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the benzyl alcohol.

Step 2: Conversion to Benzyl Halide

  • Reaction Setup: Dissolve the dried benzyl alcohol from the previous step in a suitable aprotic solvent like dichloromethane or diethyl ether.

  • Reagent Addition: Cool the solution in an ice bath and add a halogenating agent such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide) dropwise.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then carefully poured into ice water and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude benzyl halide.

Step 3: Cyanation

  • Reaction Setup: In a well-ventilated fume hood, dissolve the crude benzyl halide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

  • Reagent Addition: Add sodium cyanide or potassium cyanide to the solution. The use of a phase-transfer catalyst can sometimes be beneficial.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The combined organic extracts are washed thoroughly with water and brine to remove the cyanide salts. After drying and concentration, the crude product is purified by recrystallization or column chromatography to yield pure 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Causality in Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes, which avoids the reduction of the aromatic ring.

  • Halogenating Agent: The choice between thionyl chloride and phosphorus tribromide depends on the desired halide. The benzyl bromide is often more reactive in the subsequent nucleophilic substitution.

  • Solvent for Cyanation: Polar aprotic solvents like DMSO or DMF are chosen for the SN2 reaction as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the acetonitrile group, the methoxy protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR would display signals for the nine distinct carbon atoms in the molecule, including the characteristic nitrile carbon signal.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹. A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.07 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.

Safety and Handling

Given the presence of a bromine atom and a nitrile group, appropriate safety precautions must be observed when handling 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. While a specific safety data sheet (SDS) for this compound is not widely available, the hazard information for the isomeric 3-Bromo-4-hydroxy-5-methoxybenzonitrile provides a useful, albeit cautionary, reference.

GHS Hazard Classification (Anticipated)

Based on the data for the related benzonitrile, the following hazards can be anticipated[5]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

The strategic placement of multiple functional groups makes 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile a versatile building block in organic synthesis, particularly in the context of drug discovery and materials science.

Intermediate in Pharmaceutical Synthesis

The phenylacetonitrile moiety is a precursor to phenylacetic acids, which are important pharmacophores. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of derivatives with potential biological activity. Substituted phenylacetonitriles are known to be key intermediates in the synthesis of various pharmaceuticals.

Precursor for Bioactive Molecules

The phenolic hydroxyl and methoxy groups can be further modified to modulate the compound's properties, such as solubility and lipophilicity, which are critical for drug development. The overall structure can serve as a scaffold for the design of novel enzyme inhibitors or receptor ligands.

Conclusion

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a chemical compound with considerable potential for synthetic innovation. Its well-defined structure and versatile functional groups make it an attractive starting material for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential applications. As with any chemical research, adherence to strict safety protocols is paramount.

References

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. 3-BROMO-4-HYDROXY-5-METHOXYPHENYLACETONITRILE. [Link]

  • Cheméo. 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. [Link]

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Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a substituted phenylacetonitrile with significant potential as a building block in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document details the structure, proposed synthesis, and predicted physicochemical properties of this compound, offering valuable insights for its application in research and development.

Molecular Structure and Physicochemical Properties

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, with the Chemical Abstracts Service (CAS) registry number 81038-44-0, possesses a well-defined molecular architecture that suggests its utility as a versatile chemical intermediate. The structure consists of a benzene ring substituted with a cyanomethyl group (–CH₂CN), a bromine atom, a hydroxyl group (–OH), and a methoxy group (–OCH₃).

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, while the electron-withdrawing bromine atom and nitrile group influence its reactivity and potential for further chemical modification.

Predicted Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₉H₈BrNO₂-
Molecular Weight 242.07 g/mol -
Appearance Predicted to be a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in polar organic solventsAnalogy to similar compounds

Proposed Synthetic Pathway

Synthesis_Pathway Vanillin Vanillin Step1 Bromination Vanillin->Step1 Bromovanillin 5-Bromovanillin Step1->Bromovanillin Step2 Cyanomethylation Bromovanillin->Step2 Target 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile Step2->Target

Caption: Proposed two-step synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile from vanillin.

Step 1: Electrophilic Bromination of Vanillin

The initial step involves the electrophilic aromatic substitution of vanillin to introduce a bromine atom onto the aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing activators. Due to steric hindrance from the adjacent aldehyde and methoxy groups, the bromine atom is regioselectively directed to the C-5 position, yielding 5-bromovanillin.

Experimental Protocol:

A well-established method for the bromination of vanillin involves the in situ generation of bromine from potassium bromate and hydrobromic acid in a suitable solvent such as glacial acetic acid.[1]

  • In a flask equipped with a magnetic stirrer, dissolve vanillin and potassium bromate in glacial acetic acid.

  • Slowly add 48% hydrobromic acid dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for a designated period, typically 45 minutes.

  • Quench the reaction by pouring the mixture into ice-cold water to precipitate the product.

  • If residual bromine is present (indicated by a persistent orange color), add a few drops of sodium thiosulfate solution to neutralize it.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 5-bromovanillin can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Step 2: Conversion of 5-Bromovanillin to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

The second step focuses on the conversion of the aldehyde functionality of 5-bromovanillin into a cyanomethyl group. Several methodologies exist for this transformation. A plausible approach involves a two-step sequence: reduction of the aldehyde to a benzyl alcohol, followed by conversion to a benzyl halide and subsequent nucleophilic substitution with a cyanide salt.

Proposed Experimental Protocol:

  • Reduction of 5-Bromovanillin: The aldehyde can be selectively reduced to the corresponding benzyl alcohol, 5-bromo-vanillyl alcohol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Conversion to Benzyl Halide: The resulting benzyl alcohol can be converted to the more reactive benzyl chloride or bromide. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). It is crucial to consider that the phenolic hydroxyl group may require protection prior to this step to prevent unwanted side reactions. A common protecting group for phenols is a methyl or benzyl ether.

  • Cyanation: The benzyl halide is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.[2] If a protecting group was used, a final deprotection step would be necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit the following signals:

  • Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

  • Methylene Protons: A singlet around δ 3.7 ppm, integrating to two protons, corresponding to the -CH₂CN group.

  • Methoxy Protons: A singlet around δ 3.9 ppm, integrating to three protons, from the -OCH₃ group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, corresponding to the phenolic -OH group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key predicted shifts include:

  • Nitrile Carbon (-CN): Around δ 117-120 ppm.

  • Methylene Carbon (-CH₂CN): Around δ 25-30 ppm.

  • Methoxy Carbon (-OCH₃): Around δ 56 ppm.

  • Aromatic Carbons: A series of signals in the range of δ 110-150 ppm, with the carbon atoms attached to the bromine, hydroxyl, and methoxy groups showing characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C≡N Stretch (nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (ether and phenol): Strong bands between 1000-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern is expected to involve the loss of the cyanomethyl group and other characteristic cleavages of the substituted benzene ring.

Potential Applications and Future Directions

While specific applications for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile have not been extensively explored, its structural motifs are present in a variety of biologically active molecules. The combination of the brominated phenol and the phenylacetonitrile moiety suggests potential utility in several areas of drug discovery and materials science.

  • Pharmaceutical Intermediates: Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and cardiovascular drugs. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for high-throughput screening.

  • Agrochemicals: Brominated phenolic compounds have been investigated for their potential as herbicides and fungicides.[3] The unique substitution pattern of the target molecule could lead to the development of novel agrochemicals with improved efficacy and selectivity.

  • Materials Science: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of monomers for polymer synthesis. The aromatic core and the presence of the heavy bromine atom could impart desirable properties such as thermal stability and flame retardancy to these materials.

Further research into the reactivity and biological activity of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is warranted to fully elucidate its potential in these and other applications.

Safety and Handling

Detailed toxicological data for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is not available. However, based on the known hazards of related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Compounds containing the nitrile functional group can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Brominated aromatic compounds can be irritants. Therefore, all handling should be performed by trained personnel familiar with the potential hazards of organic chemicals.

References

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • D. F. Taber, Organic Syntheses, Coll. Vol. 7, p.522 (1990); Vol. 64, p.239 (1986).
  • J. H. Short, D. A. Dunnigan, and C. W. Ours, Tetrahedron, 29, 1931 (1973).
  • ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

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Foundational

The Multifaceted Biological Activities of Bromophenols: A Technical Guide for Researchers

Abstract Bromophenol compounds, a diverse class of halogenated secondary metabolites predominantly found in marine organisms, have garnered significant attention within the scientific community. Their unique chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromophenol compounds, a diverse class of halogenated secondary metabolites predominantly found in marine organisms, have garnered significant attention within the scientific community. Their unique chemical structures, conferred by the presence of bromine atoms on a phenolic scaffold, give rise to a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the multifaceted bioactivities of bromophenols, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the core mechanisms underpinning their antioxidant, enzyme inhibitory, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols for key assays, and visually elucidates complex signaling pathways. All key claims are substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

Introduction to Bromophenols: Nature's Halogenated Arsenal

Bromophenols are a fascinating class of natural products characterized by one or more phenol rings substituted with bromine atoms. Marine algae, particularly red algae of the family Rhodomelaceae, are prolific producers of these compounds, which are believed to play a role in chemical defense.[1] The biosynthesis of bromophenols involves the action of bromoperoxidases, enzymes that utilize bromide from seawater to halogenate phenolic precursors.[1] This enzymatic process generates a remarkable diversity of structures, from simple brominated phenols to complex polymeric ethers. This structural diversity is the foundation for their wide range of biological activities, which include antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-inflammatory effects.[1][2] The growing body of evidence supporting their therapeutic potential has made bromophenols attractive lead compounds for drug discovery and development.[3][4]

Foundational Biological Activities of Bromophenols

The therapeutic potential of bromophenols is rooted in several fundamental biological activities that have been extensively characterized. These foundational properties, primarily their antioxidant and enzyme-inhibiting capabilities, are the basis for their more complex effects on cellular systems and disease models.

Potent Antioxidant and Radical Scavenging Properties

A hallmark of many bromophenol compounds is their significant antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of chronic diseases, including cancer, neurodegenerative disorders, and diabetes.[1] Bromophenols can mitigate oxidative stress through various mechanisms, most notably by direct radical scavenging and by upregulating endogenous antioxidant defense systems.

2.1.1. Mechanisms of Antioxidant Action

The primary antioxidant mechanism of bromophenols is their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, a process known as hydrogen atom transfer (HAT). The presence of electron-donating hydroxyl groups on the aromatic ring is crucial for this activity.[5] Additionally, some bromophenols can participate in single electron transfer (SET) mechanisms. The structure-activity relationship (SAR) for antioxidant activity reveals that a higher number of hydroxyl groups generally leads to increased radical scavenging capacity.[6] Interestingly, while the bromine atoms define the class, their contribution to direct antioxidant activity is less critical than the arrangement of the hydroxyl groups.[6]

Beyond direct scavenging, certain bromophenols can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like some bromophenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[3][8]

2.1.2. Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method to assess the radical scavenging activity of compounds. The principle lies in the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, upon accepting a hydrogen atom from an antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.

    • Prepare a series of concentrations of the bromophenol compound to be tested in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the bromophenol solution (or positive control/solvent blank).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the bromophenol compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Targeted Enzyme Inhibition

Bromophenols have demonstrated the ability to selectively inhibit a variety of enzymes implicated in disease pathogenesis. This targeted inhibition is a key aspect of their therapeutic potential.

2.2.1. Inhibition of Carbohydrate-Metabolizing Enzymes

A significant area of investigation is the inhibition of α-glucosidase and α-amylase by bromophenols. These enzymes are involved in the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, bromophenols can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes.[7]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, a yellow-colored product with an absorbance maximum at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Prepare a solution of the substrate, pNPG, in the same buffer.

    • Prepare a series of concentrations of the bromophenol compound and a positive control (e.g., acarbose).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the bromophenol solution (or positive control/buffer blank) to each well.

    • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

2.2.2. Tyrosinase Inhibition and Its Implications for Hyperpigmentation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[11] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Bromophenols have been identified as potent tyrosinase inhibitors, suggesting their potential application in cosmetics and dermatology for skin lightening and treating hyperpigmentation.[11]

Experimental Protocol: Tyrosinase Inhibition Assay

This assay is based on the conversion of L-tyrosine to dopachrome by tyrosinase, which can be measured spectrophotometrically at 490 nm.[11][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Prepare a solution of L-tyrosine in the same buffer.

    • Prepare various concentrations of the bromophenol compound and a positive control (e.g., kojic acid).[13]

  • Assay Procedure (96-well plate format):

    • To each well, add the bromophenol solution (or positive control/buffer blank).

    • Add the tyrosinase solution and pre-incubate for 10 minutes at room temperature.

    • Start the reaction by adding the L-tyrosine solution.

    • Incubate at 37°C for 15-20 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm.[11]

    • Calculate the percentage of inhibition and the IC50 value.

Therapeutic Potential of Bromophenols in Disease Models

Building upon their foundational activities, bromophenols exhibit promising therapeutic effects in various disease models, from cancer to microbial infections.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Bromophenols have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.[14]

3.1.1. Modulation of Key Signaling Pathways

Many bromophenol derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.[14] The PI3K/Akt pathway is a central regulator of cell survival, and its aberrant activation is common in many cancers. Bromophenols can inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.[14] The MAPK pathway, which includes ERK and p38 kinases, is involved in cell proliferation and differentiation.[15] Bromophenols can activate the pro-apoptotic arms of the MAPK pathway (e.g., p38) while inhibiting the pro-survival arms (e.g., ERK), tipping the balance towards cell death.[14]

3.1.2. Induction of Apoptosis

A key mechanism of bromophenol-induced cancer cell death is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-9 and -3.[16][17] Some bromophenols have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting mitochondrial-mediated apoptosis.[14]

Workflow Diagram: Investigating Anticancer Mechanisms

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action MTT MTT Assay on Cancer Cell Lines (e.g., A549, MCF-7, HepG2) IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) IC50->Apoptosis Select effective concentrations CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Select effective concentrations ROS ROS Generation Measurement (DCFH-DA Assay) IC50->ROS Select effective concentrations WesternBlot Western Blot Analysis (PI3K/Akt, MAPK, Bcl-2 family) IC50->WesternBlot Select effective concentrations Apoptosis->WesternBlot Correlate with protein expression ROS->Apoptosis Link to apoptotic induction

Caption: Workflow for elucidating the anticancer mechanisms of bromophenols.

Antimicrobial and Biofilm Inhibition

Bromophenols have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] Their mechanisms of action are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[12] The ability to inhibit biofilms is particularly significant, as biofilms are a major contributor to antibiotic resistance and persistent infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a series of two-fold dilutions of the bromophenol compound in the broth in a 96-well microplate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the bromophenol that shows no visible growth.

    • A viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Bromophenols have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators. They can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[5][18] This is often achieved by inhibiting the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][18] Furthermore, some bromophenols can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]

Antidiabetic Properties

Beyond the inhibition of carbohydrate-metabolizing enzymes, bromophenols exhibit other antidiabetic effects. A key target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[8][18][19] By inhibiting PTP1B, bromophenols can enhance insulin sensitivity. This leads to increased phosphorylation of the insulin receptor and its downstream targets, such as Akt, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.[3][20]

Signaling Pathway Diagram: Bromophenols in Glucose Metabolism

G cluster_0 Insulin Signaling Pathway cluster_1 Bromophenol Intervention Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation GLUT4_membrane GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_membrane Bromophenol Bromophenol PTP1B PTP1B Bromophenol->PTP1B Inhibition alpha_glucosidase α-Glucosidase Bromophenol->alpha_glucosidase Inhibition PTP1B->IR Dephosphorylation (Inhibition) Glucose Glucose Absorption Carbs Carbohydrates Carbs->Glucose Digestion

Caption: Bromophenols enhance glucose uptake via insulin signaling and enzyme inhibition.

Quantitative Data Summary

The biological activities of bromophenols are often quantified by their IC50 (half-maximal inhibitory concentration) or MIC values. The following tables summarize some reported values for various bromophenol compounds.

Table 1: Anticancer Activity of Selected Bromophenols (IC50 in µM)

Compound/DerivativeA549 (Lung)MCF-7 (Breast)HepG2 (Liver)Reference
Benzimidazole derivative se-18215.80-15.58[21]
Pyrimidine N-glycoside 50-13.222.6[22]
Pyrimidine N-glycoside 51-24.916.2[22]

Table 2: Enzyme Inhibition by Selected Bromophenols (IC50/Ki in µM)

CompoundTarget EnzymeIC50 / KiReference
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolPTP1B3.4[9]
2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehydePTP1B4.5[9]
3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuranPTP1B2.8[9]
Bromophenol 4ePTP1B2.42[8]
Bromophenol 4gPTP1B0.68[8][19]

Table 3: Antimicrobial Activity of Selected Bromophenols (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
2,7-dibromophenanthrenequinone20-[11]
3,6-dibromophenanthrenequinone50-[11]
Chrysanthemum morifolium extract10,000-20,00010,000-20,000[6]

Advanced Applications and Future Directions

The diverse biological activities of bromophenols position them as highly promising candidates for drug discovery. Current research is focused on several key areas:

  • Lead Optimization: Synthetic modification of natural bromophenol scaffolds is being explored to enhance potency, selectivity, and pharmacokinetic properties.[4]

  • Target Identification: Advanced proteomic and genomic approaches are being used to identify the specific molecular targets of bromophenols, providing a deeper understanding of their mechanisms of action.

  • Nanotechnology-based Delivery: Encapsulating bromophenols in nanoparticle delivery systems is being investigated to improve their solubility, stability, and bioavailability.

  • Combination Therapies: The potential of using bromophenols in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance is an active area of research.

Despite the promising data, challenges remain. The sustainable supply of these compounds from natural sources can be a limitation, necessitating the development of efficient synthetic routes. Furthermore, comprehensive preclinical and clinical studies are required to fully evaluate their safety and efficacy in humans.

Conclusion

Bromophenol compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their ability to act as potent antioxidants, enzyme inhibitors, and modulators of key cellular signaling pathways makes them valuable leads for the development of new drugs to treat a wide range of diseases, including cancer, diabetes, inflammatory disorders, and microbial infections. The continued exploration of their chemical diversity and biological activities, coupled with advances in synthetic chemistry and drug delivery, will undoubtedly pave the way for the translation of these marine natural products into novel therapeutic agents. This guide provides a foundational framework for researchers to understand and investigate the compelling biological activities of bromophenol compounds.

References

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Exploratory

The Phenylacetonitrile Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Phenylacetonitrile Moiety Phenylacetonitrile, a seemingly simple organic molecule co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phenylacetonitrile Moiety

Phenylacetonitrile, a seemingly simple organic molecule comprising a phenyl group attached to an acetonitrile unit, represents a cornerstone in the edifice of medicinal chemistry. Its true power lies in the vast chemical space that unfolds with the introduction of substituents onto the phenyl ring and the α-carbon. These "substituted phenylacetonitriles" are not merely synthetic curiosities; they are privileged scaffolds that have given rise to a diverse array of clinically significant therapeutics. This guide provides a comprehensive exploration of the synthesis, chemical biology, and therapeutic applications of substituted phenylacetonitriles, offering field-proven insights for professionals engaged in the art and science of drug discovery. The versatility of this scaffold stems from the unique electronic properties of the nitrile group and the tunable nature of the aromatic ring, making it a valuable building block for analgesics, antidepressants, and other pharmaceuticals.[1]

I. The Synthetic Arsenal: Crafting Substituted Phenylacetonitriles

The synthetic accessibility of substituted phenylacetonitriles is a key driver of their prevalence in drug discovery programs. A multitude of reliable and scalable methods exist for their preparation, allowing for the systematic exploration of structure-activity relationships (SAR).

Nucleophilic Cyanation of Benzyl Halides: A Classic and Robust Approach

The most direct and widely employed method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt, such as sodium or potassium cyanide.[2] This SN2 reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the reaction kinetics.

Experimental Protocol: Synthesis of a Generic Substituted Phenylacetonitrile via Nucleophilic Cyanation

  • Materials: Substituted benzyl bromide (1.0 eq), Sodium cyanide (1.2 eq), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of the substituted benzyl bromide in anhydrous DMF, add sodium cyanide portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted phenylacetonitrile.

α-Alkylation and α-Arylation: Diversification at the Core

The methylene protons of phenylacetonitrile are acidic, allowing for deprotonation with a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then be reacted with a variety of electrophiles, such as alkyl or benzyl halides, to introduce substituents at the α-position.[3]

Experimental Protocol: α-Alkylation of Phenylacetonitrile [3]

  • Materials: Phenylacetonitrile (1.0 eq), Substituted benzyl alcohol (3.0 eq), Potassium tert-butoxide (0.8 eq), Toluene (anhydrous).

  • Procedure:

    • To a solution of phenylacetonitrile in anhydrous toluene, add potassium tert-butoxide at room temperature under an inert atmosphere.

    • Add the substituted benzyl alcohol to the reaction mixture.

    • Heat the reaction mixture to 120 °C and stir for the specified time, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the α-alkylated phenylacetonitrile.

Reaction Scheme: α-Alkylation of Phenylacetonitrile

G phenylacetonitrile Phenylacetonitrile carbanion [Phenylacetonitrile Carbanion] phenylacetonitrile->carbanion + Base base Base (e.g., KOtBu) benzyl_halide R-X (Alkyl/Benzyl Halide) product α-Substituted Phenylacetonitrile carbanion->product + R-X

Caption: General scheme for the base-promoted α-alkylation of phenylacetonitrile.

Synthesis of α-Amino-α-phenylacetonitriles: Precursors to Bioactive Amines

α-Amino-α-phenylacetonitriles are valuable intermediates in the synthesis of pharmaceuticals, serving as precursors to chiral amines and other nitrogen-containing heterocycles.[4][5] One common method for their preparation is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source. A more direct approach involves the reduction of a benzonitrile to an imine, followed by the addition of cyanide.

Experimental Protocol: Synthesis of 2-Amino-2-phenylacetonitrile [4][5]

  • Materials: Benzonitrile (1.0 eq), Diisobutylaluminum hydride (DIBAL-H) in toluene (1.5 eq), Anhydrous toluene, Sodium cyanide in DMF (2.5 eq), Methanol, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve benzonitrile in anhydrous toluene under an argon atmosphere and cool to 0 °C.

    • Add the DIBAL-H solution dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Add the solution of sodium cyanide in DMF and allow the mixture to stir at room temperature for 3 hours.

    • Hydrolyze the reaction by the sequential addition of methanol and then anhydrous sodium sulfate until a paste is formed.

    • The crude α-aminonitrile can be purified by acid-base extraction to yield the final product.

II. Therapeutic Landscape of Substituted Phenylacetonitriles

The phenylacetonitrile scaffold is a recurring motif in a wide range of therapeutic agents, demonstrating its versatility in targeting diverse biological pathways.

Central Nervous System (CNS) Agents: Targeting Ion Channels

Many CNS-active drugs, particularly anticonvulsants, function by modulating the activity of voltage-gated ion channels. Substituted phenylacetonitriles have emerged as potent blockers of these channels, helping to quell the aberrant neuronal firing characteristic of epileptic seizures.

2.1.1. Phenylacetonitrile Derivatives as Anticonvulsants

The anticonvulsant activity of this class of compounds is often attributed to their ability to block voltage-gated sodium channels.[6] By stabilizing the inactivated state of these channels, they reduce the number of channels available to open, thereby decreasing neuronal excitability. The structure-activity relationship studies of phenytoin-like anticonvulsants have highlighted the importance of hydrogen bonding capabilities for their activity.[7]

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

G cluster_neuron ActionPotential Action Potential NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential->NaChannel_Open Activates NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive NaInflux Na+ Influx NaChannel_Open->NaInflux Depolarization Depolarization NaInflux->Depolarization NeurotransmitterRelease Neurotransmitter Release Depolarization->NeurotransmitterRelease Phenylacetonitrile Substituted Phenylacetonitrile Phenylacetonitrile->NaChannel_Inactive Stabilizes

Caption: Phenylacetonitrile derivatives can exert their anticonvulsant effects by stabilizing the inactive state of voltage-gated sodium channels.

2.1.2. Calcium Channel Blockade: The Case of Verapamil

Verapamil, a phenylacetonitrile derivative, is a well-known L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. Its synthesis involves the alkylation of a substituted phenylacetonitrile with a chloroalkylamine derivative.[7][8] The nitrile group in the precursor is a key functional handle for the construction of the final drug molecule.

Quantitative Structure-Activity Relationship (QSAR) of Phenylacetonitrile-based Ion Channel Modulators

CompoundSubstitution PatternTargetIC50 (µM)Reference
PD 85639 N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamideSodium Channel0.23[6]
Analog 1 3-carbon spacer, secondary amideSodium ChannelPotent[6]
Analog 2 Phenyl ring near amineSodium ChannelIncreased Potency[6]
Verapamil Isopropyl, N-methyl-N-homoveratrylaminopropylL-type Calcium ChannelVaries with tissue[9]
Anti-inflammatory Agents: Targeting the Enzymes of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the enzymes that mediate the inflammatory cascade are prime targets for drug development. Substituted phenylacetonitriles have shown promise as inhibitors of key inflammatory enzymes.

2.2.1. Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Some phenylacetonitrile derivatives have been investigated for their ability to inhibit these enzymes, with a particular focus on selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11]

2.2.2. Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[12] The NF-κB signaling pathway is a complex cascade that can be modulated at multiple points. Some natural and synthetic compounds have been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.[13] While direct evidence for phenylacetonitrile derivatives is still emerging, their structural similarity to known NF-κB inhibitors suggests this as a plausible mechanism of action for their anti-inflammatory effects.

Signaling Pathway: The NF-κB Inflammatory Cascade

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Induces Phenylacetonitrile Substituted Phenylacetonitrile? Phenylacetonitrile->IKK Inhibits?

Caption: Hypothetical modulation of the NF-κB pathway by substituted phenylacetonitriles, potentially through inhibition of the IKK complex.

Inhibitory Activity of Phenyl-Containing Compounds against Inflammatory Targets

Compound ClassTargetIC50 RangeReference
Phenyl-pyrazolone derivativesEdema ReductionComparable to Indomethacin[14]
Oxindole derivativesCOX-22.35 - 3.34 µM[2]
Pyrimidine-5-carbonitrile hybridsCOX-20.041 µM

III. Conclusion and Future Perspectives

The substituted phenylacetonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated activity of phenylacetonitrile derivatives against a range of biological targets, including ion channels and inflammatory enzymes, underscores their potential in addressing a wide spectrum of human diseases.

Future research in this area will likely focus on several key aspects:

  • Development of more selective and potent analogs: Fine-tuning the substitution patterns on the phenylacetonitrile core to enhance target specificity and reduce off-target effects.

  • Exploration of novel therapeutic areas: Investigating the potential of these compounds in other disease contexts, such as cancer and neurodegenerative disorders.

  • Application of modern synthetic methodologies: Employing cutting-edge synthetic techniques to access novel and complex substituted phenylacetonitriles.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide rational drug design.

As our understanding of disease biology deepens and our synthetic capabilities expand, the humble phenylacetonitrile scaffold is poised to remain a central player in the ongoing quest for new and improved medicines.

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Foundational

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthetic pathways, chemical properties, and potential applications, grounding all information in established scientific principles and methodologies.

Introduction and Historical Context

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile belongs to the class of substituted phenylacetonitriles, which are pivotal precursors in the synthesis of various pharmaceuticals and biologically active molecules. While a specific discovery manuscript for this particular brominated nitrile is not prominent in the historical literature, its emergence is intrinsically linked to the broader development of related compounds, particularly homovanillic acid and its derivatives. The study of homovanillic acid, a major metabolite of dopamine, has been a cornerstone in neuroscience research since the mid-20th century.[1] The synthetic routes to homovanillic acid and its nitrile precursor, 4-hydroxy-3-methoxyphenylacetonitrile, have been a subject of extensive research to improve efficiency and yield for industrial applications.

The introduction of a bromine atom to this structure is a strategic modification aimed at modulating the compound's reactivity and biological activity. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the therapeutic properties of molecules. Brominated phenols, for instance, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Therefore, the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile can be seen as a logical progression in the exploration of this chemical scaffold for novel applications in drug discovery and agrochemicals.

Synthetic Pathways and Methodologies

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is not widely documented in dedicated publications. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, starting from a readily available precursor, 4-hydroxy-3-methoxyphenylacetonitrile. The synthesis can be logically divided into two main stages: the synthesis of the precursor and its subsequent bromination.

Part 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile

The precursor, 4-hydroxy-3-methoxyphenylacetonitrile, can be synthesized from vanillin through a multi-step process. A common approach involves the formation of a benzyl halide followed by cyanation. However, protecting the phenolic hydroxyl group is often necessary, making the process lengthy. A more direct and industrially viable method involves the reaction of an N-substituted vanillylamine with a cyanide source.

A patented process highlights an efficient method starting from an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine, which is then reacted with hydrogen cyanide to yield the desired nitrile in high purity and yield.[1]

Conceptual Workflow for Precursor Synthesis:

G Vanillin Vanillin ReductiveAmination Reductive Amination (e.g., with Methylamine) Vanillin->ReductiveAmination N_Methylvanillylamine N-Methylvanillylamine ReductiveAmination->N_Methylvanillylamine Cyanation Cyanation (e.g., with HCN or NaCN/acid) N_Methylvanillylamine->Cyanation Precursor 4-Hydroxy-3-methoxyphenylacetonitrile Cyanation->Precursor G Precursor 4-Hydroxy-3-methoxyphenylacetonitrile Bromination Electrophilic Aromatic Bromination (e.g., Br2 in Acetic Acid) Precursor->Bromination Target 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile Bromination->Target

Caption: Proposed synthesis of the target compound via bromination.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is a scientifically informed projection based on established methodologies for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile (Precursor)

  • Materials:

    • N-Methylvanillylamine

    • Sodium cyanide (NaCN)

    • Glacial acetic acid

    • Dimethyl sulfoxide (DMSO)

    • Chloroform

    • Anhydrous sodium sulfate

    • Deionized water

  • Procedure:

    • In a well-ventilated fume hood, suspend N-methylvanillylamine and sodium cyanide in dimethyl sulfoxide in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the mixture to approximately 125°C with stirring until all solids dissolve.

    • Slowly add a solution of glacial acetic acid in deionized water to the reaction mixture.

    • Maintain the reaction at 125°C under a nitrogen atmosphere for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to approximately 80°C and remove the dimethyl sulfoxide under reduced pressure.

    • To the residue, add deionized water and extract the product with chloroform.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

    • Remove the chloroform under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 4-hydroxy-3-methoxyphenylacetonitrile.

Step 2: Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (Target Compound)

  • Materials:

    • 4-Hydroxy-3-methoxyphenylacetonitrile

    • Liquid bromine (Br₂)

    • Glacial acetic acid

    • Sodium thiosulfate solution

    • Deionized water

  • Procedure:

    • In a fume hood, dissolve 4-hydroxy-3-methoxyphenylacetonitrile in glacial acetic acid in a round-bottom flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

    • Add a few drops of sodium thiosulfate solution to quench any unreacted bromine.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Chemical and Physical Properties

A summary of the known and predicted properties of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is presented below.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
CAS Number 81038-44-0
Appearance Predicted to be a white to off-white solid-
Melting Point 145-147 °C
Solubility Expected to be soluble in polar organic solvents-
Predicted ¹H NMR Aromatic protons, a singlet for the methoxy group, and a singlet for the methylene group.Inferred
Predicted ¹³C NMR Resonances for aromatic carbons, the nitrile carbon, the methoxy carbon, and the methylene carbon.Inferred
Predicted IR Spectrum Characteristic peaks for O-H, C-H (aromatic and aliphatic), C≡N, and C-O stretches.Inferred
Predicted Mass Spectrum A molecular ion peak and characteristic isotopic pattern for bromine.Inferred

Potential Applications in Research and Development

The unique structural features of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile make it a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: As a functionalized building block, it can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The presence of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amines, and amides, opening up a wide range of synthetic possibilities. The brominated phenyl ring provides a handle for further modifications through cross-coupling reactions.

  • Agrochemical Development: Substituted phenylacetonitriles are known to be precursors for certain herbicides and pesticides. The specific substitution pattern of this compound could lead to the development of novel agrochemicals with improved efficacy and selectivity.

  • Materials Science: The aromatic and nitrile functionalities suggest potential applications in the synthesis of specialty polymers and functional materials.

The introduction of the bromine atom is particularly significant as it can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cell membrane permeability. Furthermore, brominated organic compounds have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects. [2]While specific biological studies on 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile are limited in publicly available literature, its structural similarity to other biologically active bromophenols suggests it as a promising candidate for screening in various biological assays. For instance, a related compound, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, has been investigated as a fruit fly attractant. [3]

Conclusion

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile represents a strategically designed chemical intermediate with considerable potential in synthetic chemistry. While its direct historical documentation is sparse, its importance can be inferred from the extensive research into its parent compounds and the known impact of bromination on the biological activity of phenolic molecules. The synthetic pathways outlined in this guide, derived from established chemical principles, provide a solid foundation for its laboratory-scale preparation. Further research into the biological properties of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and other valuable chemical products.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 28, 2026, from [Link]

  • American Chemical Society. (2026). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. PubChem. Retrieved January 28, 2026, from [Link]

  • GSRS. (n.d.). 4-HYDROXY-3-METHOXYPHENYLACETONITRILE. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625. PubChem. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Bromo-4-methoxychalcone | C16H13BrO2 | CID 5357659. PubChem. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. PubChem. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). (3-Methoxyphenyl)acetonitrile. NIST WebBook. Retrieved January 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile: An Application Note and Detailed Protocol

Introduction 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, derived from vanillin, incorporates a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, derived from vanillin, incorporates a reactive nitrile group, making it a versatile building block for the introduction of a cyanomethyl moiety. This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, starting from the readily available precursor, vanillin. The described methodology is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Overall Synthesis Strategy

The synthesis of the target molecule is achieved through a three-step reaction sequence starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). This strategic approach ensures high yields and purity of the final product. The key transformations are:

  • Electrophilic Bromination: Vanillin is first brominated to selectively install a bromine atom at the 5-position of the aromatic ring, yielding 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-bromovanillin).

  • Reduction of the Aldehyde: The aldehyde functionality of 5-bromovanillin is then reduced to a primary alcohol, producing 3-bromo-4-hydroxy-5-methoxybenzyl alcohol (5-bromovanillyl alcohol).

  • Cyanation: Finally, the benzylic alcohol is converted to the corresponding nitrile, yielding the target compound, 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

This multi-step approach allows for the isolation and purification of intermediates, ensuring a high-quality final product.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

This step involves the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are ortho, para-directing activators. The para position to the hydroxyl group is blocked, and the ortho position to the methoxy group is sterically hindered, leading to selective bromination at the position ortho to the hydroxyl group and meta to the aldehyde.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Vanillin152.1515.2 g0.1
Methanol32.04150 mL-
Bromine159.8117.6 g (5.6 mL)0.11
Ice-As needed-
Water18.02As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.2 g (0.1 mol) of vanillin in 150 mL of methanol.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add 17.6 g (5.6 mL, 0.11 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The color of the solution will change to a deep orange-red.

  • After the complete addition of bromine, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice and 500 mL of cold water. A yellow precipitate will form.

  • Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold water until the filtrate is colorless.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • The expected yield of 5-bromovanillin is typically high (90-95%).

Safety Precautions:

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • In case of skin contact with bromine, immediately wash the affected area with plenty of water and seek medical attention.[2]

Part 2: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzyl alcohol (5-Bromovanillyl alcohol)

The aldehyde group of 5-bromovanillin is selectively reduced to a primary alcohol using sodium borohydride. This reducing agent is chosen for its mildness and selectivity for aldehydes and ketones in the presence of other functional groups.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromovanillin231.0423.1 g0.1
Ethanol (95%)46.07200 mL-
Sodium Borohydride (NaBH₄)37.834.2 g0.11
1 M Hydrochloric Acid (HCl)36.46As needed-
Water18.02As needed-
Ice-As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 23.1 g (0.1 mol) of 5-bromovanillin in 200 mL of 95% ethanol.

  • Cool the flask in an ice bath to 0-5 °C with magnetic stirring.

  • In a separate beaker, dissolve 4.2 g (0.11 mol) of sodium borohydride in 50 mL of cold water.

  • Add the sodium borohydride solution dropwise to the suspension of 5-bromovanillin over a period of 30 minutes. The reaction is exothermic, so maintain the temperature below 15 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours. The reaction mixture should become a clear, pale-yellow solution.

  • Cool the reaction mixture again in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution to pH 6-7. Vigorous gas evolution (hydrogen) will occur.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution will contain a white precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven at 50-60 °C. The expected yield is typically 85-90%.

Causality Behind Experimental Choices:

  • The use of ethanol as a solvent facilitates the dissolution of 5-bromovanillin and is compatible with sodium borohydride.

  • The reaction is performed at low temperatures to control the exothermic nature of the reduction and to minimize side reactions.

  • Acidification is crucial to neutralize the reaction and decompose the unreacted sodium borohydride.

Part 3: Synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

This final step involves the conversion of the benzylic alcohol to the corresponding nitrile. This is a two-step, one-pot procedure involving the in-situ formation of the benzyl chloride followed by nucleophilic substitution with cyanide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromovanillyl alcohol233.0623.3 g0.1
Dichloromethane (DCM)84.93200 mL-
Thionyl Chloride (SOCl₂)118.9713.1 g (8.0 mL)0.11
Sodium Cyanide (NaCN)49.015.4 g0.11
Dimethylformamide (DMF)73.09100 mL-
Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 23.3 g (0.1 mol) of 5-bromovanillyl alcohol in 200 mL of dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add 13.1 g (8.0 mL, 0.11 mol) of thionyl chloride dropwise. Control the addition rate to maintain the temperature below 10 °C. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Carefully remove the DCM and excess thionyl chloride under reduced pressure.

  • To the flask containing the crude 3-bromo-4-hydroxy-5-methoxybenzyl chloride, add 100 mL of dimethylformamide (DMF) and 5.4 g (0.11 mol) of sodium cyanide.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. The expected yield is 70-80%.

Trustworthiness and Self-Validation:

  • The progress of each reaction step should be monitored by TLC to ensure completion.

  • The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a fume hood.

  • Sodium cyanide is highly toxic. Handle with extreme caution, wearing appropriate PPE.[4] Do not allow it to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with bleach before disposal.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Synthesis Pathway Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Br₂, MeOH Bromovanillyl_Alcohol 5-Bromovanillyl Alcohol Bromovanillin->Bromovanillyl_Alcohol NaBH₄, EtOH Target_Molecule 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile Bromovanillyl_Alcohol->Target_Molecule 1. SOCl₂ 2. NaCN, DMF Experimental Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyanation s1_start Dissolve Vanillin in Methanol s1_cool Cool to 0-5°C s1_start->s1_cool s1_add_br2 Add Bromine Dropwise s1_cool->s1_add_br2 s1_stir Stir for 1h s1_add_br2->s1_stir s1_precipitate Precipitate in Ice Water s1_stir->s1_precipitate s1_filter Filter and Wash s1_precipitate->s1_filter s1_dry Dry Product s1_filter->s1_dry s2_start Suspend 5-Bromovanillin in Ethanol s1_dry->s2_start Intermediate s2_cool Cool to 0-5°C s2_start->s2_cool s2_add_nabh4 Add NaBH₄ Solution s2_cool->s2_add_nabh4 s2_stir Stir at RT for 2h s2_add_nabh4->s2_stir s2_quench Quench with HCl s2_stir->s2_quench s2_evaporate Remove Ethanol s2_quench->s2_evaporate s2_precipitate Precipitate and Filter s2_evaporate->s2_precipitate s2_dry Dry Product s2_precipitate->s2_dry s3_start Dissolve Alcohol in DCM s2_dry->s3_start Intermediate s3_add_socl2 Add SOCl₂ s3_start->s3_add_socl2 s3_stir_rt Stir at RT s3_add_socl2->s3_stir_rt s3_evaporate_dcm Remove DCM s3_stir_rt->s3_evaporate_dcm s3_add_nacn Add NaCN in DMF s3_evaporate_dcm->s3_add_nacn s3_heat Heat to 60-70°C s3_add_nacn->s3_heat s3_workup Aqueous Workup and Extraction s3_heat->s3_workup s3_purify Column Chromatography s3_workup->s3_purify

Caption: Detailed experimental workflow for each synthetic step.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile from vanillin. By providing a step-by-step guide with clear explanations of the chemical principles and necessary safety precautions, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful implementation of this protocol will enable the efficient production of this key intermediate for further applications.

References

  • [5]3. [6]4. [7]5. [8]6. [9]7.

  • [2]9. [4]10. [4]11.

  • [10]13. [11]14.

Sources

Application

Analytical techniques for characterizing 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

Technical Application Note: Comprehensive Characterization of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile Executive Summary & Chemical Context 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (CAS: 81038-44-0) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Comprehensive Characterization of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

Executive Summary & Chemical Context

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (CAS: 81038-44-0) is a critical intermediate scaffold used in the synthesis of complex pharmaceutical agents, particularly those targeting kinase pathways and specific G-protein coupled receptors (GPCRs). Structurally derived from 5-bromovanillin, this compound presents a unique analytical challenge due to its multifunctional nature: a labile phenolic hydroxyl group, an electron-withdrawing nitrile, and a heavy halogen substituent.

This Application Note provides a validated, self-consistent protocol for the physicochemical profiling, spectroscopic identification, and purity analysis of this compound. The methods detailed below are designed to detect common synthetic impurities, including regioisomers and over-brominated byproducts.

Property Specification
CAS Number 81038-44-0
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 145–147 °C
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water

Analytical Workflow Visualization

The following diagram outlines the integrated characterization logic, ensuring that data from orthogonal techniques (HPLC, NMR, MS) corroborate the structural identity.

AnalyticalWorkflow cluster_ID Structural Identification (Qualitative) cluster_Purity Purity & Impurity Profiling (Quantitative) Sample Raw Sample (CAS 81038-44-0) NMR 1H / 13C NMR (Regiochemistry) Sample->NMR IR FT-IR (Functional Groups) Sample->IR MS HRMS (Isotope Pattern) Sample->MS HPLC RP-HPLC (UV) Sample->HPLC Report Certificate of Analysis (CoA) NMR->Report Confirms Structure MS->Report Confirms MW & Br Impurity_ID Impurity Tracking (Des-bromo / Di-bromo) HPLC->Impurity_ID Separates Peaks Impurity_ID->Report Quantifies % Area

Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and detect critical impurities such as 5-bromovanillin (precursor) and 3,5-dibromo species.

Rationale: The phenolic group requires an acidic mobile phase to suppress ionization, ensuring sharp peak shape. A C18 column provides sufficient hydrophobic retention for the separation of the brominated species from non-brominated analogs.

Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 210 nm (Nitrile/Aromatic) and 280 nm (Phenol specific).

Mobile Phase System
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (if needed for solubility) and make up to volume with Diluent (Conc: 1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Self-Validation Criteria (System Suitability):

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between the main peak and any nearest impurity.

  • Precision: RSD < 0.5% for retention time (n=5 injections).

Protocol B: Spectroscopic Identification (The "Fingerprint")

Objective: To unambiguously confirm the chemical structure and substitution pattern.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (CDCl₃ may cause broadening of the phenol proton).

  • 1H NMR (400 MHz) Expectations:

    • δ 9.5–10.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).

    • δ 7.0–7.3 ppm (d/s, 2H): Aromatic protons. The coupling pattern is critical. A meta-coupling (~2 Hz) indicates the 1,3,4,5-substitution pattern.

    • δ 3.9–4.0 ppm (s, 3H): Methoxy (-OCH₃) group.

    • δ 3.8–3.9 ppm (s, 2H): Benzylic methylene (-CH₂-CN). Note: This peak is distinct from the methoxy and integrates to 2.

Mass Spectrometry (MS)
  • Method: ESI+ or APCI.

  • Key Diagnostic: Bromine Isotope Pattern.

    • Look for the M+ and (M+2)+ peaks of almost equal intensity (1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes.

    • Target Mass: [M+H]⁺ = 242.0 / 244.0.

Infrared Spectroscopy (FT-IR)
  • Method: ATR or KBr Pellet.

  • Critical Bands:

    • ~2250 cm⁻¹: Sharp, weak-to-medium intensity band characteristic of the Nitrile (C≡N) stretch.

    • ~3300–3500 cm⁻¹: Broad band for Phenolic O-H stretch.

    • ~1050 cm⁻¹: C-O stretch (Methoxy).

Impurity Profiling Logic

Understanding the synthetic origin allows for targeted impurity monitoring. The compound is typically synthesized via the bromination of homovanillonitrile or the conversion of 5-bromovanillin.

ImpurityLogic Precursor Precursor: Homovanillonitrile Target Target: 3-Bromo-4-hydroxy- 5-methoxyphenylacetonitrile Precursor->Target Controlled Bromination Impurity1 Impurity A: Unreacted Precursor (Des-bromo) Precursor->Impurity1 Incomplete Rxn Reagent Reagent: Brominating Agent Impurity2 Impurity B: Over-brominated (2,5-Dibromo analog) Target->Impurity2 Excess Br2 Impurity3 Impurity C: Oxidized Benzaldehyde (Hydrolysis of CN) Target->Impurity3 Hydrolysis (Storage)

Figure 2: Synthetic pathway and origin of potential impurities.

Impurity Limits (Standard Drug Discovery Acceptance):

  • Single Impurity: < 0.5%

  • Total Impurities: < 2.0%[1]

  • Note: The "Des-bromo" impurity (Homovanillonitrile) will elute earlier in RP-HPLC due to lower lipophilicity. The "Dibromo" impurity will elute later.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 7021625: 3-Bromo-4-hydroxy-5-methoxybenzonitrile (Related Structure Analysis). Retrieved October 24, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.

Sources

Method

Application Note: Structural Elucidation of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile using NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural elucidation of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for one...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside an in-depth analysis of predicted spectral data. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the synthesis and characterization of novel organic compounds.

Introduction

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (CAS 81038-44-0) is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] Its precise molecular structure, featuring a pentasubstituted benzene ring, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the detailed molecular structure of organic compounds in solution. This note outlines the theoretical and practical aspects of utilizing NMR to confirm the identity and purity of this target molecule.

The strategic placement of the bromo, hydroxyl, methoxy, and cyanomethyl groups on the phenyl ring creates a distinct electronic environment, leading to a predictable yet informative NMR spectrum. Understanding the interplay of these substituents is crucial for accurate spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.15d~2.0
H-66.95d~2.0
-CH₂-3.85s-
-OCH₃3.80s-
-OH9.50s (broad)-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1125.0
C-2114.5
C-3 (C-Br)110.0
C-4 (C-OH)148.0
C-5 (C-OCH₃)146.0
C-6118.0
-CH₂-22.5
-CN118.5
-OCH₃56.0

Experimental Protocols

Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

  • Weighing: Accurately weigh approximately 5-10 mg of high-purity 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to dissolve the analyte and its high boiling point are advantageous. The hydroxyl proton will be observable as a broad singlet in DMSO-d₆, which is beneficial for its identification.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 12 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16 (adjust for sample concentration)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (adjust for desired signal-to-noise)

  • Temperature: 298 K

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Standard pulse programs and parameter sets provided by the spectrometer manufacturer for these experiments should be utilized. Optimization of acquisition and processing parameters may be necessary based on the specific instrument and sample concentration.

Spectral Interpretation and Structural Confirmation

A logical workflow ensures all spectral data are cohesively interpreted to validate the molecular structure.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation 1H_NMR ¹H NMR: - Integrate signals - Analyze chemical shifts - Determine multiplicities COSY COSY: Correlate coupled protons (H-2 with H-6) 1H_NMR->COSY HSQC HSQC: Correlate carbons to directly attached protons (e.g., C-2 to H-2) 1H_NMR->HSQC HMBC HMBC: Correlate carbons to protons over 2-3 bonds (e.g., -CH₂- to C-1, C-2, C-6) 1H_NMR->HMBC 13C_NMR ¹³C NMR: - Count carbon signals - Analyze chemical shifts 13C_NMR->HSQC 13C_NMR->HMBC Final_Confirmation Unambiguous Structural Confirmation COSY->Final_Confirmation HSQC->Final_Confirmation HMBC->Final_Confirmation Structure_Proposal Initial Structure Proposal: 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile Structure_Proposal->1H_NMR Structure_Proposal->13C_NMR

Caption: Workflow for NMR-based structural elucidation.

  • ¹H NMR Analysis: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to H-2 and H-6. Due to their meta-relationship, they will appear as doublets with a small coupling constant (J ≈ 2.0 Hz). The methylene (-CH₂-) and methoxy (-OCH₃) protons will each appear as sharp singlets. The hydroxyl (-OH) proton will likely be a broad singlet, exchangeable with D₂O.

  • ¹³C NMR Analysis: The proton-decoupled ¹³C spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.[6] Carbons directly bonded to electronegative atoms (C-Br, C-OH, C-OCH₃) will have characteristic shifts. The nitrile carbon (-CN) and the methylene carbon (-CH₂-) will appear in their expected regions.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): A COSY experiment will confirm the coupling between the aromatic protons H-2 and H-6.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton with its directly attached carbon. For example, it will show cross-peaks between H-2 and C-2, H-6 and C-6, the methylene protons and the methylene carbon, and the methoxy protons and the methoxy carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for confirming the connectivity of the entire molecule. Key expected correlations include:

      • The methylene protons to C-1, C-2, C-6, and the nitrile carbon (-CN).

      • The methoxy protons to C-5.

      • The aromatic proton H-2 to C-4 and C-6.

      • The aromatic proton H-6 to C-2 and C-4.

This comprehensive analysis of 1D and 2D NMR data will provide irrefutable evidence for the structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments provides a multi-faceted and self-validating approach to molecular characterization, upholding the principles of scientific integrity and accuracy.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • American Chemical Society. (2022). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubMed. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-4-methoxychalcone. Retrieved from [Link]

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Sources

Application

Application Note: High-Throughput Analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile and its Derivatives by LC-MS/MS

Introduction 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile and its structural analogs represent a class of compounds with significant potential in pharmaceutical and agrochemical research.[1] Their core structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile and its structural analogs represent a class of compounds with significant potential in pharmaceutical and agrochemical research.[1] Their core structure, featuring a halogenated and substituted phenolic ring, makes them valuable intermediates in the synthesis of novel bioactive molecules.[1][2] As with any drug discovery and development pipeline, the ability to rapidly and accurately quantify these molecules in complex matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for this purpose.[3][4][5]

This application note provides a comprehensive guide to the mass spectrometry analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. We will delve into the rationale behind method development, from sample preparation to the intricacies of mass spectral fragmentation. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for their analytical workflows.

The Analytical Challenge and Strategic Approach

The analysis of small molecules like 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile requires a workflow that ensures high recovery, sensitivity, and repeatability.[6] The inherent properties of the molecule—a phenolic hydroxyl group, a bromine atom, and a methoxy group—dictate the optimal analytical strategy. The acidic nature of the phenolic hydroxyl group makes it amenable to negative ion mode electrospray ionization (ESI), a soft ionization technique that typically yields a prominent molecular ion, which is crucial for quantitative analysis.[7][8]

Our approach is to develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a reverse-phase column for separation and a triple quadrupole mass spectrometer for detection.[3][9] This setup allows for selected reaction monitoring (SRM), a highly specific and sensitive quantification technique.

Experimental Workflow Overview

The overall experimental workflow is designed for efficiency and accuracy, from initial sample handling to final data interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine, Reaction Mixture) Protein_Precipitation Protein Precipitation (if applicable) Sample_Collection->Protein_Precipitation Biological Samples Dilution Dilution & Filtration Protein_Precipitation->Dilution LC_Separation Reverse-Phase LC Separation Dilution->LC_Separation ESI Electrospray Ionization (ESI) (Negative Ion Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (SRM Mode) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: A streamlined workflow for the LC-MS/MS analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by removing interferences and concentrating the analyte.[10]

Protocol for Biological Matrices (Plasma/Urine):

  • Thaw Samples: Thaw frozen plasma or urine samples on ice.

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (for urine): Dilute urine samples 1:10 with a solution of 50:50 methanol:water.

  • Filtration: Filter the supernatant or diluted urine through a 0.22 µm syringe filter into an autosampler vial.

Protocol for Reaction Mixtures:

  • Quenching: Quench the chemical reaction with an appropriate solvent if necessary.

  • Dilution: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the calibration range of the instrument.[11]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography Method

The chromatographic separation is designed to resolve the analyte from potential isomers and matrix components.

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures efficient separation of the analyte from other components.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes column overload.
Mass Spectrometry Method

The mass spectrometer is operated in negative ion mode using Selected Reaction Monitoring (SRM) for optimal sensitivity and specificity.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe phenolic hydroxyl group is readily deprotonated.
Capillary Voltage -3.0 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CA standard source temperature for ESI.
Desolvation Temp. 400 °CFacilitates the desolvation of droplets.
Cone Gas Flow 50 L/hrAids in the desolvation process.
Desolvation Gas Flow 800 L/hrEfficiently removes solvent from the ions.
Collision Gas ArgonAn inert gas used for collision-induced dissociation.

SRM Transitions for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile:

The molecular weight of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (C9H8BrNO2) is approximately 241.08 g/mol . Due to the isotopic distribution of bromine (79Br and 81Br), the molecular ion will appear as a doublet with a mass difference of 2 Da and a characteristic intensity ratio.[12] For simplicity, we will consider the monoisotopic mass. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile240.0160.020Quantifier
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile240.079.935Qualifier

Note: These are proposed transitions and should be optimized empirically.

Understanding the Fragmentation

Collision-induced dissociation (CID) is a technique used to fragment selected ions in the gas phase to generate structurally informative product ions.[13] The choice of precursor and product ions is critical for the specificity of the SRM assay.

Fragmentation_Pathway Parent [M-H]⁻ m/z 240.0 Fragment1 [M-H-Br]⁻ m/z 160.0 Parent->Fragment1 Loss of Br radical Fragment2 Br⁻ m/z 79.9 Parent->Fragment2 Heterolytic cleavage

Caption: Proposed fragmentation pathway for deprotonated 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

The primary fragmentation pathway for the deprotonated molecule is expected to involve the loss of the bromine radical, resulting in a stable product ion. Another possible fragmentation is the heterolytic cleavage to produce a bromide anion. The most intense and stable fragment is typically chosen for quantification.

Data Analysis and System Suitability

For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

System Suitability Tests:

  • Blank Injection: A blank sample should be injected to ensure no carryover from previous injections.

  • Quality Control (QC) Samples: Low, medium, and high concentration QC samples should be run in triplicate to assess the accuracy and precision of the method. The accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, %CV) should be ≤15%.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometry analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile and its derivatives. By following these guidelines, researchers can develop a robust and reliable LC-MS/MS method for the sensitive and specific quantification of these important compounds in various matrices. The principles and methodologies described herein are broadly applicable to the analysis of other small aromatic molecules, providing a valuable resource for the scientific community.

References

  • Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • Li, Y., & He, J. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing.
  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
  • MySkinRecipes. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Organomation. (n.d.).
  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.
  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2010).
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Wikipedia. (n.d.).
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  • Zhang, Q., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH.

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Method

Application Notes &amp; Protocols: Leveraging 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile as a versatile starting material for the synthesis of complex pharmaceutical intermediates. We will explore its inherent reactivity, detailing validated protocols for key transformations including O-alkylation, palladium-catalyzed cross-coupling, and nitrile group modifications. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic strategy, ensuring reproducible and scalable results.

Introduction: The Strategic Value of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a polysubstituted aromatic compound whose value in medicinal chemistry lies in its unique combination of orthogonally reactive functional groups. This structure serves as an ideal scaffold, allowing for selective and sequential modifications to build a diverse library of molecules. Such derivatives are key intermediates in the development of bioactive compounds, including potential antimicrobial and anticancer agents[1]. The strategic positioning of a phenolic hydroxyl, an aryl bromide, and a phenylacetonitrile moiety allows for a multi-directional approach to molecular elaboration.

  • Phenolic Hydroxyl (-OH): A nucleophilic site ideal for introducing a variety of side chains via etherification, which can be crucial for modulating solubility, metabolic stability, and target binding.

  • Aryl Bromide (-Br): A classic "handle" for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations[2].

  • Acetonitrile (-CH₂CN): A versatile synthon that can be readily hydrolyzed to the corresponding phenylacetic acid or reduced to a phenethylamine, both of which are prevalent substructures in a wide range of pharmaceuticals[3].

This guide will provide both the foundational knowledge and the practical, step-by-step protocols necessary to harness the full synthetic potential of this valuable building block.

Physicochemical Properties and Safety Information

Proper handling of all chemical reagents is paramount. Below is a summary of the key properties and safety considerations for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

PropertyValueReference
CAS Number 81038-44-0
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.08 g/mol
Melting Point 145-147 °C
Appearance Solid[4]
Purity >98.0% (GC)[4]

Safety Profile: This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[5].

  • GHS Hazard Statements: H302, H312, H315, H319, H332, H335[5].

  • Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust[4]. Wash hands thoroughly after handling.

cluster_molecule 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile cluster_sites Key Reactive Sites mol OH Phenolic -OH (O-Alkylation) mol->OH Site 1 Br Aryl -Br (Cross-Coupling) mol->Br Site 2 CN Acetonitrile (Hydrolysis/Reduction) mol->CN Site 3

Caption: Key reactive sites on the 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile scaffold.

Core Synthetic Transformations: Protocols and Rationale

This section details validated protocols for modifying each of the key functional groups. The rationale behind the choice of reagents and conditions is explained to empower the researcher to adapt these methods as needed.

O-Alkylation of the Phenolic Hydroxyl Group

Expertise & Rationale: The alkylation of the phenolic hydroxyl group is a fundamental step to introduce diverse side chains. The Williamson ether synthesis is a robust and widely used method for this transformation. We utilize sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the phenol. This is critical because it forms the sodium phenoxide in situ, a potent nucleophile, without competing in the subsequent substitution reaction. The reaction is initiated at 0 °C to moderate the exothermic deprotonation step, ensuring safety and preventing potential side reactions. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the reagents and its inertness under these basic conditions.

Protocol 2.1: General Procedure for O-Alkylation

  • Preparation: Add 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent & Reagent Addition: Under a nitrogen atmosphere, add anhydrous THF to create a ~0.3 M solution. Add the desired alkyl halide (e.g., propargyl bromide, benzyl bromide) (1.5 - 5.0 eq)[6].

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition prevents a dangerous exotherm and excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC)[6].

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding a few drops of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize the excess NaH[6].

  • Workup & Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

start Start dissolve Dissolve Starting Material & Alkyl Halide in Anhydrous THF start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_base Add NaH (1.1 eq) Portion-wise cool->add_base react Warm to Room Temp Stir for 2-4h add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with sat. aq. NH4Cl at 0°C monitor->quench Complete workup Aqueous Workup (EtOAc/H2O) quench->workup purify Purify by Flash Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the O-alkylation protocol.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, enabling the connection of the aryl bromide core to a vast array of (hetero)aryl or vinyl fragments from boronic acids or esters. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for an efficient catalytic cycle. We propose using Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), a common and effective pre-catalyst. Potassium phosphate (K₃PO₄) is an effective base for this transformation, and the THF/water solvent system facilitates the dissolution of both the organic substrate and the inorganic base, promoting a high reaction rate[7].

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a pressure tube or microwave vial, add the 3-bromo-aryl starting material (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq, 5 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add a degassed 1:1 mixture of THF and water to create a ~0.1 M solution[7].

  • Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C for 8-12 hours, or until completion as monitored by TLC or LC-MS[7].

  • Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

ParameterOptimized ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Efficient and commercially available pre-catalyst.
Base K₃PO₄ (2 eq)Effective base for activating the boronic acid.
Solvent THF / H₂O (1:1)Biphasic system dissolves both organic and inorganic reagents.
Temperature 60 °CProvides sufficient thermal energy for the catalytic cycle without degrading reagents.[7]
Hydrolysis of the Nitrile to a Phenylacetic Acid

Expertise & Rationale: The conversion of the nitrile group to a carboxylic acid is a key transformation, as phenylacetic acids are common intermediates for a variety of pharmaceuticals, including anti-inflammatory agents and anesthetics[3]. This can be achieved under either strong acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide. This method is often clean and straightforward.

Protocol 2.3: Acid-Catalyzed Nitrile Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the phenylacetonitrile starting material (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC analysis.

  • Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The carboxylic acid product, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid, will often precipitate from the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Application in Sequential Synthesis

The true power of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is realized when these individual transformations are combined into a sequential synthetic route to build highly functionalized molecules. A logical pathway could involve first protecting or alkylating the hydroxyl group, followed by a cross-coupling reaction at the bromide position, and finally, modification of the nitrile. This strategic ordering prevents unwanted side reactions and maximizes yield.

start_mol BHMPA step1_prod O-Alkylated Intermediate start_mol->step1_prod Protocol 2.1: O-Alkylation (e.g., Benzyl Bromide, NaH) step2_prod Aryl-Coupled Intermediate step1_prod->step2_prod Protocol 2.2: Suzuki Coupling (e.g., Phenylboronic Acid, Pd Cat.) final_prod Final Pharmaceutical Intermediate (Acid) step2_prod->final_prod Protocol 2.3: Nitrile Hydrolysis (HCl, Reflux)

Caption: A logical workflow for the sequential synthesis of a complex intermediate.

Conclusion

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile stands out as a highly valuable and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for a programmed and selective approach to constructing complex molecular architectures. The protocols detailed in this guide are robust, grounded in established chemical principles, and designed to be readily implemented in a research or process development setting. By understanding the causality behind each experimental step, scientists can confidently employ this reagent to accelerate the discovery and development of new therapeutic agents.

References

  • American Chemical Society. (2026). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process.
  • MySkinRecipes. (2026). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • TCI Chemicals. (2025). 3-Bromo-4-hydroxy-5-methoxybenzonitrile 52805-45-5.
  • MDPI. (n.d.). 3-(3-Bromophenyl)-7-acetoxycoumarin.
  • Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
  • Matrix Scientific. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

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Application

Application Notes &amp; Protocols: Aldol-Type Condensations with 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

Introduction: A Versatile Synthon Derived from Bio-renewable Scaffolds 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a highly functionalized aromatic building block, structurally analogous to 5-bromovanillin, a common...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthon Derived from Bio-renewable Scaffolds

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a highly functionalized aromatic building block, structurally analogous to 5-bromovanillin, a common derivative of vanillin. Phenylacetonitriles are valuable intermediates in the synthesis of pharmaceuticals and complex organic molecules, often serving as precursors to phenylacetic acids, amines, and other derivatives.[1] The presence of an "active methylene" group (—CH₂CN) in this molecule makes it a prime candidate for carbon-carbon bond formation via base-catalyzed condensation reactions.[2][3]

This guide provides a detailed exploration of the Knoevenagel condensation, a variant of the aldol condensation, using 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile as the nucleophilic partner.[4][5] We will delve into the mechanistic underpinnings, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure reaction success. These protocols are designed for researchers in synthetic chemistry and drug development seeking to utilize this versatile scaffold to create novel molecular architectures, such as substituted stilbenes and other conjugated systems, which are of significant interest in medicinal chemistry.

Part 1: Mechanistic & Strategic Considerations

The reaction of an active methylene compound, like our target phenylacetonitrile, with an aldehyde or ketone in the presence of a basic catalyst is classified as a Knoevenagel condensation.[6] This reaction is a cornerstone of organic synthesis for creating α,β-unsaturated dinitriles or cyanoesters.[5][7]

Substrate Reactivity Analysis

The structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile presents two primary acidic sites:

  • The Phenolic Proton (-OH): The hydroxyl group is moderately acidic and will be readily deprotonated by most bases to form a phenoxide ion.

  • The Methylene Protons (-CH₂CN): These protons are rendered acidic (pKa ≈ 22 in DMSO) by the strong electron-withdrawing effect of the adjacent nitrile (-CN) group. Abstraction of one of these protons by a suitable base generates a resonance-stabilized carbanion (enolate equivalent), which is the key nucleophile for the condensation reaction.[8]

The choice of base is therefore critical. It must be strong enough to deprotonate the methylene group to initiate the C-C bond formation, but the deprotonation of the phenolic hydroxyl is an unavoidable and competing event. Fortunately, the resulting phenoxide is relatively stable and generally does not interfere with the subsequent condensation pathway.

The Knoevenagel Condensation Pathway

The reaction proceeds through a well-established multi-step mechanism under basic catalysis:

  • Carbanion Formation: A base (B:) abstracts an α-hydrogen from the phenylacetonitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone partner. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺) or the solvent to yield a β-hydroxy nitrile adduct (the aldol addition product).

  • Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes base-catalyzed dehydration (elimination of water) to form the final, thermodynamically stable α,β-unsaturated product. The formation of the extended conjugated system is a strong driving force for this final step.[9]

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Start_PN Phenylacetonitrile (Active Methylene) Step1 Step 1: Deprotonation (Base abstracts α-H⁺) Start_PN->Step1 Start_Aldehyde Aldehyde/Ketone (Electrophile) Step2 Step 2: Nucleophilic Attack (C-C Bond Formation) Start_Aldehyde->Step2 Carbanion Resonance-Stabilized Carbanion (Nucleophile) Step1->Carbanion + Base Carbanion->Step2 Intermediate β-Hydroxy Nitrile (Aldol Adduct) Step2->Intermediate Step3 Step 3: Dehydration (Elimination of H₂O) Intermediate->Step3 - H₂O Final_Product α,β-Unsaturated Nitrile (Conjugated System) Step3->Final_Product

Caption: Knoevenagel condensation reaction mechanism.

Part 2: Experimental Protocols

This section provides a general, self-validating protocol for the Knoevenagel condensation of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile with a representative aromatic aldehyde.

Materials & Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrileN/A242.06Synthesize from 5-bromovanillin or procure.
Benzaldehyde (or other Ar-CHO)100-52-7106.12Use freshly distilled aldehyde for best results.
Piperidine110-89-485.15Catalytic amount. Corrosive and flammable.
Ethanol (Absolute)64-17-546.07Reaction solvent.
Hydrochloric Acid (2M)7647-01-036.46For work-up and product precipitation.
Deionized Water7732-18-518.02For washing and recrystallization.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Protocol 1: Synthesis of (E)-2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-phenylacrylonitrile

This protocol details the reaction with benzaldehyde as the electrophile. It can be adapted for other non-enolizable aldehydes.

Workflow Overview

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (2.42 g, 10.0 mmol) and benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask and stir until the solids dissolve. To this solution, add piperidine (0.17 g, 0.2 mL, 2.0 mmol) as the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is complete upon the disappearance of the limiting starting material (typically the aldehyde).

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Cool the mixture further in an ice bath for 30 minutes.

  • Slowly add 20 mL of cold 2M hydrochloric acid to the stirred mixture. A precipitate should form. Continue stirring in the ice bath for another 15 minutes to maximize precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 20 mL portions of cold deionized water to remove any residual acid and salts.

  • Drying and Recrystallization: Allow the product to air-dry on the filter paper. For final purification, recrystallize the crude solid from a hot ethanol/water mixture. Dry the purified crystals in a vacuum oven at 50 °C overnight.

  • Characterization: Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Measure the melting point.

Part 3: Trustworthiness & Data Interpretation

A protocol's trustworthiness lies in its ability to be validated at each stage. The characterization of the final product confirms the success of the reaction and the identity of the synthesized molecule.

Expected Analytical Data for the Product
Analysis TechniqueExpected Observations
¹H NMR - Disappearance of the aldehyde proton signal (~9.9-10.1 ppm). - Disappearance of the benzylic -CH₂CN singlet (~3.8-4.0 ppm). - Appearance of a new singlet for the vinyl proton (-C=CH-CN) at ~7.5-8.0 ppm. - Signals for the aromatic protons and the methoxy group singlet.
¹³C NMR - Appearance of new signals for the C=C double bond (~110-150 ppm). - Signal for the nitrile carbon (~117-120 ppm).
FT-IR - A sharp peak for the nitrile (-C≡N) stretch around 2220 cm⁻¹. - A broad peak for the phenolic -OH stretch (~3200-3500 cm⁻¹). - Bands corresponding to C=C stretching in the aromatic and vinyl regions.
Mass Spec (MS) - The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product (C₁₆H₁₂BrNO₂), m/z ≈ 330.01.
Potential Pitfalls and Troubleshooting
  • Low Yield: May be caused by impure aldehyde. Using freshly distilled aldehyde is recommended. The reaction time can also be extended.

  • No Reaction: The base may not be strong enough or may be degraded. Ensure fresh piperidine is used. Alternatively, a stronger base like sodium ethoxide in ethanol could be trialed, though this may increase side reactions.

  • Formation of Side Products: If the aldehyde partner has α-hydrogens, self-condensation is a possible side reaction.[8] Using a non-enolizable aldehyde (like benzaldehyde or furfural) simplifies the product mixture.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. [Link]

  • Jain, K., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • ResearchGate. (2018, August 10). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. [Link]

  • MDPI. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. [Link]

  • University Laboratory Document. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. [Link]

  • Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. [Link]

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation. [Link]

  • Rasayan Journal of Chemistry. (2021). Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. [Link]

  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

  • YouTube. (2021, March 27). Bromination of vanillin. [Link]

  • Allen Institute. (n.d.). Aldol Condensation: Mechanism, Types and Applications. [Link]

  • University of Richmond Scholarship Repository. (n.d.). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. [Link]

  • NIH National Center for Biotechnology Information. (2022, August 18). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • NIH National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

  • American Chemical Society. (2026, January 21). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. [Link]

  • Beilstein Journals. (n.d.). Search Results. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. It provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile typically proceeds in two key stages: the electrophilic bromination of vanillin and the subsequent conversion of the aldehyde functionality to a cyanomethyl group. Each stage presents unique challenges and potential for side product formation. This guide will address issues you may encounter, providing causal explanations and actionable protocols.

Problem 1: Low Yield and/or Impure Product After Bromination of Vanillin

Question: My crude product after brominating vanillin is a dark-colored mixture with a low yield of the desired 5-bromovanillin. What are the likely side products, and how can I minimize their formation?

Answer:

The bromination of vanillin is a classic electrophilic aromatic substitution. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The interplay of these groups dictates the regioselectivity of the bromination. The primary cause of low yield and impurities is often poor control of reaction conditions, leading to over-bromination or side reactions.

Common Side Products:

  • Dibromovanillin: The most common side product is the dibrominated species, 2,5-dibromo-4-hydroxy-3-methoxybenzaldehyde. This arises when the reaction temperature is not adequately controlled, or an excess of the brominating agent is used.[1]

  • Oxidation to Vanillic Acid Derivatives: The aldehyde group can be susceptible to oxidation, especially if the brominating agent is generated in situ under conditions that also favor oxidation. This can lead to the formation of 5-bromo-4-hydroxy-3-methoxybenzoic acid (5-bromovanillic acid).[2]

  • Unreacted Vanillin: Incomplete reaction will leave residual starting material, complicating purification.

Visualizing the Reaction and Side Products:

Below is a diagram illustrating the desired reaction and the formation of the common dibrominated side product.

bromination vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) bromovanillin 5-Bromovanillin (Desired Product) vanillin->bromovanillin Br2, Acetic Acid (Controlled Temp.) dibromovanillin Dibromovanillin (Side Product) bromovanillin->dibromovanillin Excess Br2 or High Temp.

Caption: Desired bromination of vanillin and the over-bromination side reaction.

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a reaction temperature below 25°C to prevent dibromination.[1] Running the reaction in an ice bath is highly recommended.

  • Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS, or KBrO₃/HBr). Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of vanillin without promoting significant dibromination.

  • Slow Addition: Add the brominating agent dropwise to the solution of vanillin over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring the second bromination.

  • Choice of Solvent: Glacial acetic acid is a common solvent for this reaction.[3] Ensure it is anhydrous, as water can affect the reactivity of the brominating species.

  • Quenching the Reaction: After the reaction is complete (monitored by TLC), quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the characteristic bromine color disappears.[3]

  • Purification: Recrystallization is often effective for removing impurities. A mixed solvent system of ethanol and water can be used to purify the crude 5-bromovanillin.[3]

ImpurityTypical Analytical Signature (TLC)Removal Strategy
VanillinLower Rf than 5-bromovanillinRecrystallization
DibromovanillinHigher Rf than 5-bromovanillinCareful Recrystallization, Column Chromatography
5-Bromovanillic AcidMay streak on TLC; different solubilityAcid-base extraction, Recrystallization
Problem 2: Inefficient Conversion of 5-Bromovanillin to the Phenylacetonitrile

Question: I am attempting to convert 5-bromovanillin to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, but I am getting a complex mixture of products and low yield of the desired nitrile. What are the potential pitfalls in this conversion?

Answer:

The conversion of an aldehyde to a phenylacetonitrile can be approached through several synthetic routes, each with its own set of potential side reactions. A common and effective method involves the formation of a benzyl halide intermediate followed by nucleophilic substitution with a cyanide salt.

Common Side Products and Issues:

  • Benzyl Alcohol Formation: The intermediate benzyl halide (e.g., 5-bromo-4-hydroxy-3-methoxybenzyl chloride/bromide) is reactive and susceptible to hydrolysis back to the corresponding benzyl alcohol, especially in the presence of water.

  • Hydrolysis of the Nitrile: The desired nitrile product can undergo hydrolysis to the corresponding amide or carboxylic acid (3-bromo-4-hydroxy-5-methoxyphenylacetic acid) if exposed to harsh acidic or basic conditions, particularly at elevated temperatures during workup or purification.

  • Polymerization/Tar Formation: Aldehydes and their derivatives can be prone to polymerization, especially under strongly acidic or basic conditions, leading to the formation of intractable tars.

  • Incomplete Cyanation: If the cyanation step is not efficient, the benzyl halide intermediate may persist or undergo other side reactions.

Visualizing the Cyanation Pathway and Potential Side Reactions:

cyanation_pathway bromovanillin 5-Bromovanillin benzyl_alcohol Benzyl Alcohol (via Reduction) bromovanillin->benzyl_alcohol 1. NaBH4 benzyl_halide Benzyl Halide Intermediate benzyl_alcohol->benzyl_halide 2. SOCl2 or PBr3 target_nitrile 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (Desired Product) benzyl_halide->target_nitrile 3. NaCN or KCN hydrolysis_intermediate Benzyl Alcohol (Hydrolysis Side Product) benzyl_halide->hydrolysis_intermediate H2O (Moisture) hydrolysis_product Phenylacetic Acid Derivative (Hydrolysis Side Product) target_nitrile->hydrolysis_product H+/H2O or OH-/H2O, Heat

Caption: A common synthetic route to the target nitrile and potential hydrolysis side reactions.

Troubleshooting Protocol:

  • Two-Step Procedure (Reduction then Halogenation): A reliable method is to first reduce the aldehyde to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4] The resulting alcohol is then converted to the benzyl halide.

    • Reduction: Ensure the reduction is complete before proceeding. Monitor by TLC.

    • Halogenation: Use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions to form the benzyl halide. The crude benzyl halide is often used immediately in the next step due to its instability.[5]

  • Anhydrous Conditions for Cyanation: The cyanation step must be performed under strictly anhydrous conditions to prevent hydrolysis of the benzyl halide intermediate.[5] Use dried solvents (e.g., acetone, DMF, DMSO) and freshly dried cyanide salts.

  • Choice of Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[5] Phase-transfer catalysts (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate and yield in biphasic systems.

  • Temperature Control during Cyanation: The cyanation reaction is often exothermic. Maintain a controlled temperature to avoid side reactions.

  • Workup and Purification:

    • Perform the workup at low temperatures to minimize hydrolysis of the nitrile product.

    • Avoid prolonged exposure to strong acids or bases.

    • Purification can be achieved by recrystallization or column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I perform the bromination and cyanation in a one-pot reaction?

A1: A one-pot procedure is generally not advisable due to the incompatibility of the reagents and reaction conditions. The electrophilic bromination requires acidic conditions, while the nucleophilic cyanation is typically performed under neutral or slightly basic conditions. Furthermore, the intermediate 5-bromovanillin usually requires purification before proceeding to the next step to avoid a complex mixture of byproducts.

Q2: My final product is an oil that won't crystallize. What should I do?

A2: Oiling out can occur if the product is impure, as impurities can depress the melting point.[6] First, try to purify the oil using column chromatography. If the purified product is still an oil, try dissolving it in a minimal amount of a suitable hot solvent and then cooling it very slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization.[6] Seeding with a small crystal of the pure compound, if available, can also be effective.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Bromine and Brominating Agents: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanide Salts: Cyanide salts are extremely toxic. Handle them with extreme care in a fume hood. Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit available and be trained in its use.

  • Solvents: Use appropriate caution when handling flammable organic solvents.

Q4: How can I confirm the structure of my final product and identify impurities?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2250 cm⁻¹), hydroxyl (-OH), and aromatic C-H bonds.

References

  • Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). A new synthesis of 4-hydroxy-3-methoxyphenylacetonitrile. Tetrahedron, 29(14), 1931-1934.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Yuliana, A., & Zulfikar, M. A. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Oriental Journal of Chemistry, 36(2), 296-302.
  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from a course website (note: specific university source not provided in search result).
  • Takise, R., Itami, K., & Yamaguchi, J. (2016). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters, 18(17), 4428–4431.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • YouTube. (2021). Bromination of vanillin. Retrieved from [Link]

  • Sciencemadness.org. (2012). Bromination of Vanillin without bromine. Retrieved from [Link]

  • Banno, H., & Mukaiyama, T. (2005). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Chemistry Letters, 34(10), 1394-1395.
  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3 …. Retrieved from a research paper (note: specific publication details not fully provided in search result).
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Multistep Synthesis Problem. Retrieved from [Link]

  • Graham, J. M., & Rousseaux, S. A. L. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(47), 18741–18749.
  • Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]

  • da Silva, A. B. F., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(8), 1104-1123.
  • Kalyani, P., Ravi Teja, P., & Sunitha Manjari, P. (2016). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica, 8(19), 350-356.

Sources

Optimization

Technical Support Center: Challenges in the Purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

Answering in the persona of a Senior Application Scientist. Welcome to the technical support guide for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this valuable synthetic intermediate.[1] The unique combination of a phenolic hydroxyl, a nitrile, and a halogen on the aromatic ring presents specific purification hurdles that require a nuanced approach.

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Understanding the Molecule: Core Physicochemical Properties and Their Impact on Purification

The purification strategy for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is dictated by its key functional groups. Understanding their individual contributions is the first step in troubleshooting.

  • Phenolic Hydroxyl (-OH): This group is acidic and highly polar. It will readily deprotonate in the presence of a base to form a water-soluble phenoxide salt. This property is crucial for acid-base extraction techniques.[2] However, phenols are also susceptible to oxidation, especially under basic conditions, often leading to the formation of colored quinone-type impurities.[3]

  • Acetonitrile (-CH2CN): The nitrile group is polar and susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly in the presence of strong acids or bases at elevated temperatures.[4]

  • Bromo and Methoxy Groups (-Br, -OCH3): These substituents modulate the electronic properties and overall polarity of the molecule.

A summary of the compound's properties is presented below:

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₉H₈BrNO₂-
Molecular Weight 242.07 g/mol -
Appearance Typically an off-white to brownish solidDarker colors indicate oxidation or polymeric impurities.
Polarity HighStrong affinity for polar stationary phases like silica gel, requiring polar mobile phases for elution.[5]
Acidity (pKa) ~7-9 (Estimated for a substituted phenol)Soluble in aqueous base (e.g., NaOH), but not weak bases (e.g., NaHCO₃). This allows for selective extraction.
Key Reactivities Oxidation of phenol, hydrolysis of nitrilePurification conditions must be mild (pH, temperature) to avoid byproduct formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile in a direct question-and-answer format.

Q1: My crude product is a dark brown, intractable oil, but I expected a solid. What went wrong?

A1: This is a classic sign of impurity-driven melting point depression and/or oxidative degradation.

  • Causality: The phenolic hydroxyl group is highly susceptible to air oxidation, especially if any residual base is present from the synthesis. This process forms highly colored quinone-like species and polymeric materials that can prevent your target compound from crystallizing.

  • Troubleshooting Steps:

    • Inert Atmosphere: During workup and purification, especially when the pH is neutral or basic, work under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[3]

    • Acidify Early: Ensure the reaction mixture is made slightly acidic (pH 5-6) during the aqueous workup before solvent extraction. This keeps the phenol in its protonated, less reactive state.

    • Temperature Control: Avoid excessive heat during solvent evaporation, as this can accelerate degradation. Use a rotary evaporator with a water bath temperature below 40-50°C.

    • Immediate Purification: Do not store the crude material for extended periods. Proceed with purification as soon as possible after isolation.

Q2: My TLC plate shows significant streaking from the baseline, and my column chromatography yield is very low.

A2: This issue stems from the high polarity of the molecule and its strong interaction with the stationary phase.

  • Causality: The acidic proton of the phenol can interact very strongly with the silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption or very slow elution, resulting in broad, streaky bands and poor recovery.[5]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of acetic acid (~0.5-1%) to your eluent (e.g., Ethyl Acetate/Hexane). The acid protonates the silica surface and the compound, reducing the strong ionic interactions and leading to sharper peaks and better recovery.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel for your column. Alumina is generally less acidic and can sometimes give better results for sensitive compounds.

    • "Plugging" the Column: A less common but effective technique is to first run a "plug" of a more polar solvent (like 5% methanol in DCM) through the column before loading your compound. This can deactivate the most aggressive active sites on the silica.

    • Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound.[6][7] A typical gradient might be from 20% to 60% Ethyl Acetate in Hexanes.

Q3: I see a new, more polar spot on my TLC that wasn't there initially. What is it and how can I avoid it?

A3: This is likely the result of nitrile hydrolysis.

  • Causality: The acetonitrile group (-CH₂CN) can hydrolyze to the primary amide (-CH₂CONH₂) or further to the carboxylic acid (-CH₂COOH) if exposed to harsh acidic or basic conditions, especially with heat.[4] Both of these byproducts are significantly more polar than the starting nitrile.

  • Troubleshooting Steps:

    • Avoid Strong Acids/Bases: During workup, use dilute acid (e.g., 1M HCl) for neutralization and avoid prolonged exposure to strong bases (e.g., >1M NaOH).

    • Control Temperature: Perform all extractions and washes at room temperature or below.

    • Buffer the Column: If using column chromatography, the addition of a mild acid to the eluent (as mentioned in A2) also helps to prevent on-column hydrolysis by ensuring any residual base is neutralized.

In-Depth Purification Protocols

The following are detailed, self-validating protocols designed to address the specific challenges of this molecule.

Protocol 3.1: Optimized Acid-Base Extraction Workflow

This technique is excellent for removing neutral impurities and some acidic byproducts before final purification.

Principle: This method exploits the acidity of the phenolic -OH group. By converting the phenol to its water-soluble salt with a base, it can be separated from non-acidic (neutral) impurities that remain in the organic solvent.

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with 1M NaOH(aq) crude->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Neutral Impurities sep1->org1 aq1 Aqueous Layer: Sodium Phenoxide Salt sep1->aq1 acidify Acidify with cold 2M HCl to pH ~2 aq1->acidify precipitate Precipitate Forms acidify->precipitate filter Filter or Extract with fresh EtOAc precipitate->filter product Purified Product filter->product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1M sodium hydroxide (NaOH) solution. Use approximately 10 mL of NaOH solution per gram of crude. Repeat this extraction twice.

    • Self-Validation: Combine the aqueous layers. A small sample should be fully soluble in water. If an oil or solid remains, the extraction was incomplete.

  • Combine the aqueous layers. Any neutral impurities will remain in the original organic layer, which can now be discarded.[2]

  • Cool the combined aqueous layer in an ice bath. Slowly and with stirring, add cold 2M hydrochloric acid (HCl) until the pH of the solution is ~2. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Dry the purified solid under vacuum. Assess purity by TLC and melting point.

Protocol 3.2: Optimized Flash Column Chromatography

This is the preferred method for achieving high purity, especially for removing closely related impurities.

Principle: The separation is based on the differential partitioning of the components of the mixture between a solid stationary phase (silica gel) and a liquid mobile phase.[7] By acidifying the mobile phase, we can achieve a clean separation of our highly polar target compound.

ColumnChromatography start Prepare Slurry: Silica Gel in Hexane pack Pack Column start->pack load Load Crude Sample (adsorbed on silica) pack->load elute Elute with Gradient: 20% -> 60% EtOAc/Hexane (+0.5% Acetic Acid) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution combine Combine Pure Fractions analyze->combine Separation Complete evap Evaporate Solvent combine->evap end High Purity Product evap->end

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in 100% hexane. The amount of silica should be 50-100 times the weight of your crude product.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of DCM or acetone. Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method prevents band broadening.

  • Load and Elute: Carefully add the silica-adsorbed sample to the top of the packed column. Begin eluting with your starting mobile phase (e.g., 20% ethyl acetate in hexane + 0.5% acetic acid).

  • Run the Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is from 20% to 60% ethyl acetate. Collect fractions continuously.

    • Self-Validation: Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and viewing under UV light.

  • Analyze Fractions: Run TLC on the collected fractions to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The acetic acid is volatile and will be removed under vacuum.

Recommended Solvent Systems for TLC and Column Chromatography

Solvent SystemRatio (v/v)Application Notes
Ethyl Acetate / Hexane30:70 to 50:50Standard system. Add 0.5% acetic acid to prevent streaking. Good for resolving most impurities.[8]
Methanol / Dichloromethane2:98 to 5:95For eluting very polar compounds. Use with caution as methanol can slightly dissolve silica gel over time.
Diethyl Ether / Petroleum Ether40:60 to 60:40Offers different selectivity compared to ethyl acetate systems.

Logical Troubleshooting Workflow

When faced with a purification challenge, a systematic approach is crucial. The following decision tree provides a logical path from problem identification to resolution.

Troubleshooting start Analyze Crude Product (TLC, 1H NMR) prob1 Problem: Dark Oil / Discolored start->prob1 prob2 Problem: Multiple Spots by TLC start->prob2 prob3 Problem: Poor Yield After Workup start->prob3 sol1 Likely Cause: Oxidation prob1->sol1 sol2 Likely Cause: Byproducts/Starting Material prob2->sol2 act3 Action: Perform Acid-Base Extraction (Protocol 3.1) prob2->act3 If impurities are non-acidic sol3 Likely Cause: Incomplete Extraction prob3->sol3 act1 Action: Use Inert Atmosphere Consider Charcoal Treatment sol1->act1 act2 Action: Proceed to Column Chromatography (Protocol 3.2) sol2->act2 act4 Action: Re-extract aqueous layers Check pH during workup sol3->act4

Caption: A decision tree for troubleshooting purification issues.

References

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Available from: [Link]

  • American Chemical Society Publications. Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. Available from: [Link]

  • ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available from: [Link]

  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS.
  • Organic Syntheses. α-PHENYLBUTYRONITRILE. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. Available from: [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Recrystallization. Available from: [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available from: [Link]

  • Chemistry For Everyone (YouTube). Do Polar Compounds Elute First In Column Chromatography? Available from: [Link]

  • Google Patents. Process for synthesizing p-bromophenol.
  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

  • Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]

  • American Chemical Society Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Available from: [Link]

  • PubChem, National Institutes of Health. 5-Bromovanillin. Available from: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

Welcome to the technical support center for the purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a highly pure product. Our approach is grounded in mechanistic principles and practical, field-tested experience.

I. Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively purify a compound, one must first understand the potential impurities that may be present. The most common synthetic route to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile involves a multi-step process, each step introducing a unique set of potential byproducts. A plausible and frequently utilized pathway begins with the bromination of vanillin.

A typical synthesis workflow is as follows:

  • Bromination of Vanillin: Vanillin is brominated to yield 5-bromovanillin.

  • Reduction of 5-Bromovanillin: The aldehyde functional group of 5-bromovanillin is reduced to an alcohol, forming 5-bromovanillyl alcohol.

  • Halogenation of 5-Bromovanillyl Alcohol: The alcohol is converted to a more reactive benzyl halide (e.g., bromide or chloride).

  • Cyanation: The benzyl halide is reacted with a cyanide salt (e.g., sodium or potassium cyanide) to introduce the nitrile group.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination Bromovanillyl_Alcohol 5-Bromovanillyl Alcohol Bromovanillin->Bromovanillyl_Alcohol Reduction Bromovanillyl_Halide 5-Bromovanillyl Halide Bromovanillyl_Alcohol->Bromovanillyl_Halide Halogenation Target_Molecule 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile Bromovanillyl_Halide->Target_Molecule Cyanation

Caption: Synthetic workflow for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Based on this synthesis, the following table outlines the most probable impurities you may encounter in your crude product.

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials Vanillin, 5-Bromovanillin, 5-Bromovanillyl AlcoholIncomplete reaction in any of the synthetic steps.
Over-brominated Species 3,5-Dibromo-4-hydroxy-5-methoxybenzaldehydeExcess brominating agent or harsh reaction conditions.
Side-products from Cyanation Isocyanide isomers, hydrolysis products (amides, carboxylic acids)Alternative reaction pathways of the cyanide ion.
Solvent and Reagent Residues DMF, Acetonitrile, inorganic saltsIncomplete removal during work-up procedures.

II. Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids like 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile. The key to a successful recrystallization is the choice of solvent.[1][2][3]

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem, especially if the impurities significantly depress the melting point of your product.[1] Here are a few troubleshooting steps:

  • Solvent Choice: The solvent may be too nonpolar. Try a more polar solvent or a co-solvent system. For this particular molecule, methanol has been reported as a suitable solvent.[4] A mixture of ethanol and water can also be effective for similar phenolic compounds.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Concentration: Your solution might be too dilute. Try evaporating some of the solvent and cooling the solution again.

Q2: After recrystallization, the melting point of my product is still broad and lower than the reported value (145-147 °C). What's the issue?

A2: A broad melting point range indicates the presence of impurities. Consider the following:

  • Incomplete Removal of Impurities: The chosen solvent may not be optimal for excluding certain impurities. If you suspect the presence of both polar and non-polar impurities, a two-solvent recrystallization might be necessary.

  • Residual Solvent: Ensure your crystals are thoroughly dried under vacuum. Residual solvent can act as an impurity and depress the melting point.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can sometimes remove persistent impurities.

Q3: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A3: Low recovery is a common trade-off for high purity. To improve your yield:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

  • Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. However, be aware that this second crop will likely be less pure than the first.

Recommended Recrystallization Solvents
Methanol[4]
Ethanol/Water mixture
Isopropanol

III. Troubleshooting Purification by Column Chromatography

For challenging separations or to remove trace impurities after recrystallization, column chromatography is a powerful tool. However, the polar nature of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile can present some difficulties.[5][6][7]

Column_Chromatography_Troubleshooting cluster_streaking Streaking or Tailing of the Compound cluster_separation Poor Separation of Compound and Impurities Problem Problem Encountered Streaking Compound streaks down the column Poor_Separation Compound co-elutes with impurities Solution Potential Solution Acid_Base Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent Streaking->Acid_Base Change_Stationary_Phase Switch to a different stationary phase (e.g., neutral alumina) Streaking->Change_Stationary_Phase Optimize_Solvent Optimize the solvent system (TLC is your guide) Poor_Separation->Optimize_Solvent Gradient_Elution Use a gradient elution Poor_Separation->Gradient_Elution Dry_Loading Use dry loading if the compound is not very soluble in the initial eluent Poor_Separation->Dry_Loading

Caption: Troubleshooting common issues in column chromatography.

Q4: My compound is streaking badly on the silica gel column. How can I get sharp bands?

A4: Streaking is often due to the interaction of the polar phenolic hydroxyl group with the acidic silica gel.[7]

  • Modify the Mobile Phase: Adding a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine to your eluent can often resolve this issue. Acetic acid will protonate any basic impurities, while triethylamine will deprotonate the acidic sites on the silica gel.

  • Change the Stationary Phase: If modifying the mobile phase doesn't work, consider using a different stationary phase. Neutral alumina is a good alternative for purifying compounds that are sensitive to the acidity of silica gel.

Q5: I can't seem to find a solvent system that gives good separation on TLC. What should I try?

A5: Finding the right eluent is crucial for a successful separation.

  • Systematic Approach: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Test different ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Alternative Solvents: For highly polar compounds, a mixture of dichloromethane and methanol can be effective.[7] Toluene-based solvent systems can also provide different selectivity for aromatic compounds.

  • TLC as a Guide: Remember that the ideal Rf value for the compound of interest on a TLC plate for good column separation is typically between 0.2 and 0.4.

Q6: My compound seems to be stuck on the column and won't elute. What's happening?

A6: This can happen if your compound is very polar or if it is degrading on the column.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol system.

  • Check for Degradation: Before running a column, it's wise to check the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound is likely degrading. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.

Recommended Column Chromatography Conditions
Stationary Phase
Mobile Phase (Eluent)

IV. Analytical Characterization for Purity Assessment

Q7: How can I be sure my purified product is indeed 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile and is of high purity?

A7: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point within the expected range (145-147 °C) is a strong indicator of purity.[8]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of your compound and can reveal the presence of impurities.

    • FT-IR: The presence of characteristic peaks for the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-H bonds will support the identity of your compound.

    • Mass Spectrometry: This will confirm the molecular weight of your product.

V. Frequently Asked Questions (FAQs)

Q8: What are the safety precautions I should take when working with 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile and the reagents used in its purification?

A8: Always consult the Safety Data Sheet (SDS) for all chemicals used. This compound is a nitrile and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyanide salts used in the synthesis are highly toxic and require special handling and disposal procedures.

Q9: Can I use activated carbon to decolorize my crude product?

A9: Yes, activated carbon can be effective in removing colored impurities. However, be aware that it can also adsorb some of your desired product, leading to a lower yield. Use it sparingly and perform a hot filtration to remove the carbon before allowing your solution to cool and crystallize.[9]

Q10: My purified product is a slightly off-white powder. Is this acceptable?

A10: While a perfectly white crystalline solid is ideal, a slightly off-white color may not necessarily indicate significant impurity. The key indicators of purity are a sharp melting point and clean spectroscopic data. If these are within acceptable limits, the slight coloration may be due to trace impurities that do not significantly affect the overall purity.

References

  • Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. (2010, October 6). Sciencemadness Discussion Board. Retrieved from [Link]

  • Alcohols to Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • ORGANIC CONVERSIONS : Lower aliphatic alcohol to higher using Cyanide group (Nitriles). (2017, June 23). [Video]. YouTube. Retrieved from [Link]

  • The conversion of vanillin (XV) and the yield of vanillyl alcohol and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023, August 4). PubMed. Retrieved from [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976). Google Patents.
  • Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. (2022, August 25). [Video]. YouTube. Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit. Retrieved from [Link]

  • A New and Convenient Method of Generating Alkyl Cyanides from Alcohols and Thiols Using 2,4,6-Trichloro[6][10][11]Triazine/n-Bu4NCN. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). CUNY. Retrieved from [Link]

  • Vanillin conversion (a), vanillyl alcohol evolution (b) and... (n.d.). ResearchGate. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Nitrosyl cyanide, a putative metabolic oxidation product of the alcohol-deterrent agent cyanamide. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Cu2O‐Catalyzed Conversion of Benzyl Alcohols Into Aromatic Nitriles via the Complete Cleavage of the C≡N Triple Bond in the Cyanide Anion. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). [Video]. YouTube. Retrieved from [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (n.d.). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Spectroscopic Approach to Unambiguous Structure Elucidation: A Comparative Guide to Confirming 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific validation. An incorrect structural assignment can lead to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific validation. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of developmental pipelines. This guide provides an in-depth, experience-driven walkthrough for confirming the molecular structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a compound with potential applications as an intermediate in the synthesis of bioactive molecules.[1]

We will move beyond a mere recitation of data points. Instead, this guide will illuminate the why behind the what—explaining the causal links between molecular structure and spectroscopic output. By synergistically employing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will build a self-validating case for the target structure. To demonstrate the specificity of our analysis, we will compare the expected data for our target molecule with that of a plausible structural isomer: 4-Bromo-3-hydroxy-5-methoxyphenylacetonitrile .

The Strategic Workflow: A Symphony of Spectroscopies

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic Interrogation cluster_2 Data Synthesis & Conclusion Proposed_Structure Proposed Structure 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile HNMR ¹H NMR (Proton Environment) Proposed_Structure->HNMR Predicted Spectra Generation CNMR ¹³C NMR (Carbon Skeleton) Proposed_Structure->CNMR Predicted Spectra Generation IR IR Spectroscopy (Functional Groups) Proposed_Structure->IR Predicted Spectra Generation MS Mass Spectrometry (Molecular Weight & Formula) Proposed_Structure->MS Predicted Spectra Generation Alternative_Isomer Alternative Isomer 4-Bromo-3-hydroxy-5- methoxyphenylacetonitrile Conclusion Convergent Analysis: Data from all techniques corroborates the proposed structure and refutes the alternative. HNMR->Conclusion Data Interpretation CNMR->Conclusion Data Interpretation IR->Conclusion Data Interpretation MS->Conclusion Data Interpretation

Caption: Integrated workflow for spectroscopic structure elucidation.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their relative numbers (integration), their electronic environments (chemical shift), and the connectivity of neighboring protons (spin-spin splitting).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it allows for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and simplifies interpretation.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.

Data Interpretation and Comparative Analysis

For 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile , we expect the following signals:

  • Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are not equivalent. The proton at C2 is adjacent to the bromine and methoxy group, while the proton at C6 is adjacent to the cyanomethyl group. They will appear as two distinct signals, likely doublets with a small coupling constant (long-range coupling), or singlets if the coupling is not resolved. Their chemical shifts will be downfield due to the aromatic ring current.

  • Methylene Protons (-CH₂CN): These two protons are chemically equivalent and will appear as a singlet. The adjacent nitrile group is electron-withdrawing, shifting this signal downfield.

  • Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet.

  • Hydroxyl Proton (-OH): This proton is exchangeable and will appear as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent.

Now, let's contrast this with the isomer, 4-Bromo-3-hydroxy-5-methoxyphenylacetonitrile : The aromatic protons would have a different electronic environment and thus different chemical shifts, which would be a key differentiating factor.

Assignment (Target Structure) Expected δ (ppm) Multiplicity Integration Rationale & Comparison
Ar-H (C2)~7.0-7.2s (or d)1HDeshielded by adjacent Br and OCH₃. In the isomer, the corresponding proton would be influenced by Br and OH, leading to a potentially different chemical shift.
Ar-H (C6)~6.8-7.0s (or d)1HInfluenced by the adjacent CH₂CN group. The relative positions of the two aromatic singlets are diagnostic for the substitution pattern.
-OH 5.5-6.5 (variable)br s1HA broad, exchangeable proton signal confirms the hydroxyl group. This would be present in both isomers.
-OCH~3.9s3HA sharp singlet in the typical region for methoxy groups. Data from similar compounds like 3-bromo-4-methoxyphenylacetonitrile supports this assignment.[2]
-CH ₂CN~3.7s2HA singlet deshielded by the electron-withdrawing nitrile group. This signal is expected to be very similar in both isomers, making it less useful for differentiation.[3]

Carbon (¹³C) NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment. It is highly complementary to ¹H NMR.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. Decoupling simplifies the spectrum to a series of singlets, one for each unique carbon atom.

  • Processing: Process the FID using a Fourier transform with appropriate phasing and baseline correction.

Data Interpretation and Comparative Analysis

For 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile , we anticipate 9 distinct carbon signals.

Assignment (Target Structure) Expected δ (ppm) Rationale & Comparison
-C N~117-119The nitrile carbon is characteristically found in this region.
C -Br (C3)~110-115The direct attachment to bromine causes a significant upfield shift for an aromatic carbon. This is a key diagnostic signal.
C -OH (C4)~145-148The carbon bearing the hydroxyl group is shifted downfield.
C -OCH₃ (C5)~148-152The carbon attached to the methoxy group is also significantly downfield. The relative shifts of C4 and C5 are crucial. In the isomer, the C-OH and C-OCH₃ signals would be at different positions.
C -CH₂CN (C1)~120-125The quaternary carbon to which the cyanomethyl group is attached.
C H (C2)~115-120Aromatic CH carbon.
C H (C6)~110-115Aromatic CH carbon. The specific shifts of the aromatic CH carbons help confirm the substitution pattern.
-OC H₃~56A characteristic signal for a methoxy carbon.
-C H₂CN~25-30The aliphatic methylene carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it may not distinguish between our two isomers on its own, it provides crucial, confirmatory evidence for the presence of the hydroxyl, nitrile, and aromatic functionalities.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to specific molecular vibrations.

Expected Absorption Bands
Frequency (cm⁻¹) Vibration Type Functional Group Significance
~3500-3200 (broad)O-H stretchHydroxyl (-OH)Confirms the presence of the phenolic hydroxyl group. The broadness is due to H-bonding.
~3100-3000C-H stretchAromatic C-HIndicates the presence of the benzene ring.
~2950-2850C-H stretchAliphatic C-HCorresponds to the -CH₂- and -CH₃ groups.
~2250C≡N stretchNitrile (-CN)A sharp, medium-intensity peak characteristic of a nitrile group.
~1600, ~1500C=C stretchAromatic RingConfirms the aromatic skeleton.
~1250C-O stretchAryl etherCorresponds to the Ar-O-CH₃ linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of a compound. The fragmentation pattern offers additional clues that can corroborate the proposed structure.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Analysis: Analyze the ions using a mass analyzer, for example, a Time-of-Flight (TOF) detector, which can provide high-resolution mass data (HRMS).

Data Interpretation

The molecular formula for C₈H₈BrNO₂ gives a monoisotopic mass of approximately 228.98 g/mol .

  • Molecular Ion Peak (M⁺): A key feature will be the presence of two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 229 and 231). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio). This observation is a powerful confirmation of the presence of bromine.

  • Fragmentation: The molecule can fragment in predictable ways. A common fragmentation for benzyl derivatives is the loss of the side chain.

G Parent [M]⁺˙ m/z 229/231 Fragment1 [M - CH₂CN]⁺ m/z 189/191 Parent->Fragment1 - •CH₂CN

Caption: A plausible fragmentation pathway for the target molecule.

m/z (Expected) Assignment Significance
229/231[M]⁺˙Molecular ion peak. The isotopic pattern confirms the presence of one bromine atom.
189/191[M - CH₂CN]⁺Loss of the cyanomethyl radical. The resulting fragment ion retains the bromine atom, hence it also shows the characteristic 1:1 isotopic doublet. This confirms the side chain.

Synergistic Conclusion: A Self-Validating Structural Proof

No single technique provides the complete picture. However, by synthesizing the data from all four spectroscopic methods, we can construct an unassailable argument for the structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile .

  • MS confirms the molecular formula C₈H₈BrNO₂ and the presence of a single bromine atom.

  • IR confirms the presence of the key functional groups: a hydroxyl (-OH), a nitrile (-CN), and an aromatic ether.

  • ¹³C NMR confirms the presence of 9 unique carbon environments, including the characteristic shifts for carbons attached to Br, OH, and OCH₃, and the nitrile and methylene carbons.

  • ¹H NMR provides the final, definitive proof. The presence of two distinct aromatic singlets (or narrow doublets), a methylene singlet, a methoxy singlet, and a hydroxyl proton, with the correct integrations and chemical shifts, precisely matches the substitution pattern of the target molecule and allows for the confident exclusion of the 4-Bromo-3-hydroxy-5-methoxyphenylacetonitrile isomer, which would exhibit a different set of aromatic proton chemical shifts.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing any chemical entity in research and development.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (2023). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. ACS Publications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds, owing to its unique substitution pattern which allows for diverse chemical modifications. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this target molecule, grounded in experimental data and established chemical principles. We will dissect each route, evaluating them on metrics of yield, scalability, safety, and operational simplicity, to empower you to make the most informed decision for your research and development endeavors.

Introduction: The Strategic Importance of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

The strategic placement of the bromine atom, hydroxyl, methoxy, and cyanomethyl groups on the phenyl ring makes 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile a versatile precursor. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a multitude of other functional groups and heterocyclic systems. The brominated position offers a handle for cross-coupling reactions, enabling the introduction of further complexity. Given its utility, the development of a robust and efficient synthesis is of significant interest.

This guide will focus on synthetic strategies starting from the readily available and bio-renewable precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). We will explore a primary two-step synthetic pathway and a potential alternative, providing detailed protocols and a comparative analysis.

Primary Synthetic Pathway: A Two-Step Approach from Vanillin

The most logical and widely supported synthetic approach commences with the electrophilic bromination of vanillin to produce 5-bromovanillin, followed by the conversion of the aldehyde functionality into a cyanomethyl group.

Primary Synthetic Pathway Vanillin Vanillin Bromination Step 1: Bromination Vanillin->Bromination Bromovanillin 5-Bromovanillin Bromination->Bromovanillin Conversion Step 2: Aldehyde to Nitrile Conversion Bromovanillin->Conversion Target 3-Bromo-4-hydroxy-5- methoxyphenylacetonitrile Conversion->Target

Caption: Overall workflow of the primary synthetic route.

Step 1: Electrophilic Bromination of Vanillin

The hydroxyl and methoxy groups of vanillin are ortho-para directing and activating, while the aldehyde group is a meta-directing deactivator. The synergistic effect of the hydroxyl and methoxy groups strongly directs the electrophilic substitution to the position ortho to the hydroxyl group and meta to the aldehyde, yielding 5-bromovanillin. Several methods for this transformation have been reported, each with its own set of advantages and disadvantages.

Comparative Analysis of Bromination Methods

MethodBrominating Agent(s)Solvent(s)Typical YieldKey AdvantagesKey Disadvantages
Method A: Elemental Bromine Br₂Methanol or Acetic Acid~90-99%High yield, straightforward procedure.[1][2]Use of highly toxic and corrosive elemental bromine.[3] Requires careful temperature control.
Method B: In situ Bromine Generation (Oxidative) H₂O₂ / HBrWater/ChlorobenzeneHighAvoids handling elemental bromine, high purity of product.[2]Two-phase system can be more complex to manage on a large scale.
Method C: In situ Bromine Generation (Disproportionation) KBrO₃ / HBrAcetic Acid~95%Avoids elemental bromine, high yield.[4]Use of a strong oxidizing agent (KBrO₃) requires careful control.

Expert Commentary:

For laboratory-scale synthesis, Method A using elemental bromine in methanol is often the most direct and highest-yielding approach.[1][2] However, the significant health and safety risks associated with handling liquid bromine necessitate stringent safety precautions, including working in a well-ventilated fume hood and having appropriate personal protective equipment.

For larger-scale or industrial applications, Method B presents a more attractive option due to the avoidance of elemental bromine.[2] The use of hydrogen peroxide as the oxidant is also a greener alternative. The biphasic nature of the reaction may require efficient stirring to ensure good mass transfer between the phases.

Method C is also a viable alternative to using elemental bromine and has been reported to give high yields.[4]

Experimental Protocol: Method A - Bromination of Vanillin with Elemental Bromine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve vanillin (1 equivalent) in methanol.[1][5]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise to the cooled vanillin solution, ensuring the temperature does not exceed 20 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 5-bromovanillin as a pale yellow solid.[1][3] A wash with a dilute sodium bisulfite solution can be used to remove any residual bromine color.[6]

Step 2: Conversion of 5-Bromovanillin to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

This transformation of the aldehyde group to a cyanomethyl group is a critical step. While no direct literature protocol for this specific conversion on 5-bromovanillin was identified, several highly reliable and general methods for the conversion of aromatic aldehydes to phenylacetonitriles can be adapted.

Plausible Synthetic Routes for Aldehyde to Nitrile Conversion

Nitrile Conversion Routes cluster_0 Route 2A: One-Pot Oxime Formation and Dehydration cluster_1 Route 2B: Two-Step Reduction and Cyanation Bromovanillin_A 5-Bromovanillin Reaction_A NH₂OH·HCl Dehydrating Agent Bromovanillin_A->Reaction_A Target_A Target Nitrile Reaction_A->Target_A Bromovanillin_B 5-Bromovanillin Reduction 1. Reduction (e.g., NaBH₄) Bromovanillin_B->Reduction Alcohol 5-Bromovanillyl Alcohol Reduction->Alcohol Cyanation 2. Cyanation (e.g., NaCN) Alcohol->Cyanation Target_B Target Nitrile Cyanation->Target_B

Caption: Two plausible routes for the conversion of 5-bromovanillin to the target nitrile.

Route 2A: One-Pot Conversion via Oxime Intermediate

This is a widely used and efficient method for converting aldehydes to nitriles. The aldehyde first reacts with hydroxylamine to form an aldoxime, which is then dehydrated in situ to the nitrile.

Experimental Protocol (Adapted): One-Pot Synthesis from 5-Bromovanillin

  • To a solution of 5-bromovanillin (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or an ionic liquid), add hydroxylamine hydrochloride (1.1-1.5 equivalents).[7][8]

  • Add a dehydrating agent or catalyst. A variety of reagents can be used, such as ferrous sulfate, or simply heating in a high-boiling solvent like NMP can be effective.[7] Greener protocols have been developed using ionic liquids as both the solvent and catalyst.[8]

  • Heat the reaction mixture under reflux or at an elevated temperature (e.g., 110-140 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Route 2B: Two-Step Reduction Followed by Cyanation

This route involves the initial reduction of the aldehyde to the corresponding benzyl alcohol, which is then converted to the nitrile. This approach avoids the direct use of hydroxylamine and may be advantageous if the oxime formation or dehydration proves to be low-yielding for this specific substrate.

Experimental Protocol (Adapted): Two-Step Synthesis via 5-Bromovanillyl Alcohol

  • Part 1: Reduction of 5-Bromovanillin

    • Dissolve 5-bromovanillin (1 equivalent) in a suitable solvent such as ethanol or methanol.[9]

    • Cool the solution in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.[9]

    • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of dilute acid (e.g., 1M HCl) until the pH is acidic.

    • Extract the product, 5-bromovanillyl alcohol, with an organic solvent. Wash, dry, and concentrate to obtain the crude alcohol, which can often be used in the next step without further purification.

  • Part 2: Conversion of 5-Bromovanillyl Alcohol to the Nitrile

    • Dissolve the crude 5-bromovanillyl alcohol (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents).

    • Heat the reaction mixture (e.g., to 100-120 °C) and monitor by TLC. The conversion of the benzyl alcohol to a better leaving group, such as a tosylate or halide, may be necessary prior to the addition of the cyanide source to facilitate the nucleophilic substitution. However, direct displacement from the benzyl alcohol under certain conditions has been reported for similar substrates.

    • After completion, cool the reaction, pour into water, and extract the product.

    • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Nitrile Formation Routes

RouteKey ReagentsNumber of StepsAnticipated YieldKey AdvantagesKey Disadvantages
2A: One-Pot Oxime NH₂OH·HCl, Dehydrating agent/catalyst1Good to ExcellentOperationally simple (one-pot), generally high-yielding for a wide range of benzaldehydes.[7][8]Optimization of reaction conditions may be required. Some dehydrating agents can be harsh.
2B: Reduction-Cyanation NaBH₄, NaCN/KCN2GoodStepwise approach allows for isolation and characterization of the intermediate alcohol. May be more reliable if Route 2A fails.Longer overall reaction sequence. Requires the use of highly toxic cyanide salts.[10] The benzyl alcohol may require activation.

Expert Commentary:

For efficiency and atom economy, Route 2A is the more desirable approach. The one-pot nature of the reaction reduces solvent waste and purification steps. The development of greener protocols using catalysts like ferrous sulfate or ionic liquids makes this an even more appealing option.[7][8]

Route 2B serves as a reliable, albeit longer, alternative. The reduction of aldehydes to benzyl alcohols is typically a very clean and high-yielding reaction. The subsequent cyanation is a standard Sₙ2 reaction, although the direct displacement of a hydroxyl group can be challenging and may require conversion to a tosylate or halide. The use of cyanide salts necessitates strict safety protocols due to their high toxicity.[10]

Safety and Handling Considerations

  • Vanillin: Harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[11][12][13][14][15]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3]

  • Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant.

  • Sodium/Potassium Cyanide: Highly toxic if ingested, inhaled, or absorbed through the skin. Reactions involving cyanides should be conducted with extreme caution and appropriate safety measures in place, including access to a cyanide antidote kit. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.[10]

  • Solvents: Many of the solvents used (methanol, DMF, acetic acid) have their own associated hazards, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Recommendations

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is most effectively approached via a two-step sequence starting from vanillin.

  • Bromination of vanillin to 5-bromovanillin: This step is high-yielding and well-documented. For laboratory scale, direct bromination with Br₂ in methanol offers excellent yields, provided appropriate safety measures are taken. For larger scales, in situ generation of bromine using H₂O₂/HBr is a safer and greener alternative.

  • Conversion of 5-bromovanillin to the target nitrile: The one-pot reaction with hydroxylamine hydrochloride (Route 2A) is the recommended starting point for optimization due to its operational simplicity and high potential for efficiency. Should this route prove problematic, the two-step reduction-cyanation pathway (Route 2B) offers a robust, albeit longer, alternative.

Researchers should carefully consider the scale of their synthesis, available equipment, and safety protocols when choosing between the detailed methods. The information and protocols provided in this guide offer a solid foundation for the successful and efficient synthesis of this valuable chemical intermediate.

References

  • Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzaldehydes. American Chemical Journal, 42(5), 477-498.
  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • Penta chemicals. (2025, March 20). Vanillin - SAFETY DATA SHEET. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 1). Odd results from 5-bromovanillin synthesis?. Retrieved from [Link]

  • Unknown. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. [PDF Document].
  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry.
  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • California State University, Bakersfield. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 5-Bromovanillin. Retrieved from [Link]

  • Idris, S. O., et al. (2010). Mechanism of the Redox Reaction of Hydroxylamine and Bromate Ions in Aqueous Hydrochloric Acid Medium. Archives of Applied Science Research, 2(5), 316-324.
  • Organic Syntheses. (n.d.). α-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]

  • Thyzoid. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes [Video]. YouTube. [Link]

  • Chemistry Lovers Dr. Himali Hewage. (2024, September 7). Org 2 Expt 5- Reduction of Vanillin [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Larsson, P., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4060-4064.
  • OpenStax. (2023, September 20). 19.
  • Regulations.gov. (2022, February 21). Vanillin.
  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.).
  • Green Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Scribd. (2024, May 12). CHE2623 Experiment 2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Safer Bromination: Comparing Alternatives to Molecular Bromine

Introduction: The Bromine Dilemma in Modern Synthesis Organobromine compounds are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromine Dilemma in Modern Synthesis

Organobromine compounds are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the bromine atom's role as a versatile functional handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and various nucleophilic substitutions. For decades, the go-to reagent for introducing bromine has been molecular bromine (Br₂).

However, the very reactivity that makes Br₂ effective also renders it notoriously hazardous. It is a highly toxic, corrosive, and volatile fuming liquid, posing significant risks of severe respiratory damage, skin burns, and environmental harm.[1][2][3] The handling, storage, and transportation of liquid bromine require stringent and costly safety protocols, while its high reactivity can lead to poor selectivity and dangerous runaway reactions.[4][5]

These challenges have driven the scientific community to develop safer, more manageable, and often more selective alternatives. This guide provides an in-depth comparison of the leading alternative brominating agents, offering field-proven insights, detailed experimental protocols, and quantitative data to help researchers make informed decisions for their specific synthetic needs.

The Benchmark: The Perils and Power of Molecular Bromine (Br₂)

Before exploring the alternatives, it is crucial to understand the benchmark. Molecular bromine is a powerful electrophile that readily adds across alkenes and alkynes and brominates electron-rich aromatic systems, often requiring a Lewis acid catalyst. Its primary drawbacks are rooted in its physical properties and indiscriminate reactivity.

Key Challenges with Br₂:

  • Extreme Hazard Profile: Highly toxic, corrosive, and volatile, requiring specialized handling in well-ventilated fume hoods with personal protective equipment.[2][6][7]

  • Difficult to Handle: As a dense, fuming liquid, it is difficult to dispense accurately and safely.[6]

  • Corrosive Byproduct: Most reactions produce hydrogen bromide (HBr) gas, a corrosive and hazardous byproduct that must be neutralized.[8]

  • Lack of Selectivity: Its high reactivity can lead to over-bromination or undesired side reactions, especially with complex substrates.[1]

The Solid Stand-in: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is arguably the most common and versatile alternative to liquid bromine. As a white, crystalline, and stable solid, it is exceptionally easy to handle, weigh, and store, drastically improving laboratory safety.[6][9] Its reactivity is more nuanced than Br₂, serving as a source for both electrophilic and radical bromine species, depending on the reaction conditions.

Mechanism and Causality: The Dual Nature of NBS

The bromine atom in NBS is bonded to a nitrogen, which is flanked by two electron-withdrawing carbonyl groups. This polarizes the N-Br bond, making the bromine atom electrophilic and capable of participating in electrophilic additions and substitutions.[9]

Crucially, NBS can also serve as a source of a low, steady concentration of Br₂ in situ. Traces of HBr in the reaction mixture can react with NBS to generate molecular bromine. This low concentration is key to its success in allylic and benzylic bromination (the Wohl-Ziegler reaction), where a radical mechanism is desired. The low Br₂ concentration favors the radical pathway over the competing electrophilic addition to double bonds.[6]

nbs_radical_mechanism cluster_initiation Initiation Phase cluster_propagation Propagation Cycle Initiation Initiation Propagation Propagation NBS NBS + HBr Br2 Br₂ NBS->Br2 Generates Br_rad 2 Br• Br2->Br_rad Light/Heat (hν or Δ) Alkene Allylic Substrate (R-CH₂-CH=CH₂) Allyl_rad Allylic Radical (R-ĊH-CH=CH₂) + HBr Alkene->Allyl_rad H abstraction by Br• Product Allylic Bromide (R-CH(Br)-CH=CH₂) + Br• Allyl_rad->Product Reacts with Br₂ (from NBS + HBr) pytbr3_equilibrium PTBr3 Pyridinium Tribromide(Solid, easy to handle) Equilibrium PTBr3->Equilibrium Products Pyridinium HydrobromideMolecular Bromine(Controlled release in solution) Equilibrium->Products

Caption: Equilibrium of Pyridinium Tribromide in solution.

Applications & Protocol

Pyridinium tribromide is particularly effective for the electrophilic bromination of alkenes, alkynes, ketones, and electron-rich aromatic and heteroaromatic compounds. [15][19][20]Its solid nature simplifies the work-up and purification procedures compared to using liquid bromine. [15]

Experimental Protocol: Bromination of an Alkene (e.g., Stilbene)

[10]

  • Objective: To perform a stereospecific anti-addition of bromine across the double bond of trans-stilbene.

  • Materials:

    • trans-Stilbene (1.0 eq)

    • Pyridinium Tribromide (1.05 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Gently heat a solution of trans-stilbene in glacial acetic acid until the solid dissolves.

    • Add pyridinium tribromide in one portion to the warm solution.

    • Continue to heat and stir the mixture for 10-15 minutes. The red-orange color of the reagent should fade.

    • Cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the crystalline 1,2-dibromo-1,2-diphenylethane by vacuum filtration.

    • Wash the crystals with methanol to remove residual acetic acid and any unreacted starting material.

  • Causality: Pyridinium tribromide provides a controlled source of Br₂. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the opposite face, resulting in the exclusive formation of the anti-addition product. Acetic acid is a suitable polar solvent for both reactants.

The Green Approach: In Situ Bromine Generation

A major advance in sustainable chemistry is the in situ generation of hazardous reagents. [4][11]Instead of storing and handling molecular bromine, it can be generated within the reaction vessel from safer, more stable precursors. This approach minimizes risk, as the toxic reagent is consumed as soon as it is formed. [4][11]

Key System: HBr with an Oxidant (e.g., H₂O₂)

One of the most environmentally friendly methods involves the oxidation of hydrobromic acid (HBr) or a simple bromide salt (like NaBr or KBr) with a green oxidant. [5]Hydrogen peroxide (H₂O₂) is an ideal choice as its only byproduct is water.

2 HBr + H₂O₂ → Br₂ + 2 H₂O

This method is highly atom-economical and avoids the organic byproducts associated with reagents like NBS. [8]Other oxidants like Oxone or even sodium hypochlorite (bleach) can also be used. [4][12]

insitu_workflow cluster_inputs Inputs Reagents Safe Precursors HBr HBr or NaBr Reactor Reaction Vessel (In Situ Generation) HBr->Reactor Oxidant Oxidant (H₂O₂) Oxidant->Reactor Substrate Organic Substrate Substrate->Reactor Br2_gen Br₂ Reactor->Br2_gen Oxidation Product Brominated Product Reactor->Product Byproduct Benign Byproduct (e.g., H₂O) Reactor->Byproduct Br2_gen->Product Bromination

Caption: Workflow for safer bromination via in situ generation.

Experimental Protocol: Green Bromination of Stilbene with HBr/H₂O₂

[5]

  • Objective: To demonstrate a sustainable bromination using in situ generated bromine.

  • Materials:

    • trans-Stilbene (1.0 eq)

    • 48% Hydrobromic Acid (2.2 eq)

    • 30% Hydrogen Peroxide (1.2 eq)

    • Ethanol

  • Procedure:

    • Dissolve trans-stilbene in ethanol in a round-bottom flask.

    • Add the hydrobromic acid to the solution.

    • Slowly add the hydrogen peroxide dropwise to the stirring mixture. An exothermic reaction may be observed, and the solution will turn orange/brown as bromine is formed.

    • Stir the reaction at room temperature for 1 hour.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Causality: H₂O₂ oxidizes HBr to Br₂ directly in the reaction flask. The newly formed Br₂ then reacts immediately with the stilbene present in the same pot. This avoids the need to handle liquid bromine and utilizes cheaper, safer starting materials. Ethanol is a relatively green and effective solvent for this transformation.

Comparative Performance Guide

The choice of a brominating agent is a critical decision based on the specific transformation, substrate sensitivity, and safety requirements. The table below provides a direct comparison of the key performance indicators for each reagent class.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·Br₃)In Situ Generation (e.g., HBr/H₂O₂)
Physical State Fuming red-brown liquidWhite crystalline solidRed-orange crystalline solidAqueous solutions
Handling & Safety Extremely hazardous, toxic, corrosive, high vapor pressure. [2][3]Easy to handle solid, low toxicity, stable. [6][9]Stable, non-volatile solid, easier to handle than Br₂. [13]Uses safe, stable liquid precursors. Avoids handling Br₂. [4][5]
Primary Applications Electrophilic additions, aromatic bromination.Allylic/benzylic radical bromination, bromohydrin formation, mild electrophilic bromination. [6][14][15]Electrophilic bromination of alkenes, ketones, and activated arenes. [13][16]Electrophilic bromination of alkenes and arenes. [4][11]
Selectivity Can be poor; risk of over-bromination. [1]Excellent for allylic positions; good for many electrophilic reactions. [17]Good; controlled release of Br₂ often prevents side reactions.Generally good; reactivity can be tuned by rate of oxidant addition.
Byproducts Corrosive HBr gas.Succinimide (water-soluble solid).Pyridinium hydrobromide (water-soluble solid).Water (with H₂O₂); inorganic salts. [5][8]
Green Chemistry Poor; hazardous reagent and byproduct.Better; safer handling, but still produces organic waste.Better; safer handling, but poor atom economy.Excellent; avoids hazardous reagent, benign byproducts, high atom economy. [4][5]
Conclusion and Authoritative Recommendations

For the modern research scientist, moving away from molecular bromine is not just a matter of compliance but a commitment to safer, more sustainable, and often more precise chemistry.

  • For radical allylic or benzylic bromination, N-Bromosuccinimide (NBS) remains the undisputed gold standard. Its ability to maintain a low bromine concentration is key to its selectivity, a feat difficult to achieve with other reagents.

  • For routine electrophilic additions to robust alkenes or activated arenes, Pyridinium Tribromide offers a significant safety advantage over liquid bromine. Its solid form and controlled reactivity simplify procedures and enhance safety.

  • For large-scale syntheses and processes where sustainability is paramount, in situ bromine generation from bromide salts and a green oxidant like H₂O₂ is the superior choice. This approach fundamentally redesigns the process to be inherently safer and more environmentally benign. [4][5][11] By understanding the distinct advantages and mechanistic nuances of these alternatives, researchers can select the optimal reagent to achieve their synthetic goals efficiently, safely, and sustainably, paving the way for the next generation of chemical innovation.

References
  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Desai, P., et al. (2017). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. ChemistrySelect, 2(22), 6485-6490. [Link]

  • ResearchGate. (2019). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

  • PubMed. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Ca' Foscari University of Venice. (2023). A Sustainable Alternative to Liquid Bromine. YouTube. [Link]

  • Dolly Corporation. (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • IHS Markit. (2015). Br2 and Electorphilic Br+ reagents. [Link]

  • Buckles, R. E., et al. (1953). Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents. The Journal of Organic Chemistry, 18(12), 1585-1593. [Link]

  • Carreno, M. C., et al. (1995). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

  • Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]

  • Hernandez-Torres, G. (2012). A Guided Inquiry to the Bromination of Alkenes. ScholarWorks at WMU. [Link]

  • ResearchGate. (2020). Bromide Oxidation: A Safe Strategy for Electrophilic Brominations. [Link]

  • ResearchGate. (2021). (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. [Link]

  • PrepChem.com. Preparation of pyridinium tribromide. [Link]

  • ResearchGate. (2015). Bromination of Alkenes. [Link]

  • Suru Chemical. (2023). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • ResearchGate. Comparison of bromine compounds and their properties. [Link]

  • NJ.gov. Bromine - Hazardous Substance Fact Sheet. [Link]

  • Chemazon. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene. YouTube. [Link]

  • ResearchGate. (2016). (PDF) Oxidative bromination in organic synthesis. [Link]

  • Poor Man's Chemist. (2022). How to Make Pyridinium Tribromide. YouTube. [Link]

  • Google Patents. (1991).
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

For researchers, scientists, and professionals in drug development, the robust analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a key building block in the synthesis of various pharmaceutical agents. While specific cross-validation studies for this exact molecule are not extensively published, this guide will draw upon established analytical techniques for structurally similar compounds, such as bromoxynil and other halogenated phenols, to present a comprehensive framework for method selection and validation.

The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) guidelines, form the bedrock of this comparative analysis.[1][2][3][4][5] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring data integrity and reproducibility.[2][3]

The Critical Role of Cross-Validation

Cross-validation is a critical process in analytical chemistry, serving to compare the performance of two or more distinct analytical methods.[6] This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The goal is to ensure that the data generated by different methods are comparable and reliable.[6] The process typically involves analyzing the same set of samples with each method and comparing the results.[6]

Analytical Methodologies: A Comparative Overview

The two primary chromatographic techniques suitable for the analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For phenolic compounds like 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, reversed-phase HPLC with UV detection is a common and effective approach.[7][8][9][10][11]

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[12][13] Phenolic compounds can be analyzed by GC, often with derivatization to improve volatility and chromatographic peak shape.[14] However, direct analysis of underivatized phenols is also possible.[12][14]

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC-UV and GC-FID methods for the analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, based on data from analogous compounds.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Rationale & Causality
Specificity High. Demonstrated by the ability to resolve the analyte from potential impurities and degradation products.High. Capillary columns offer excellent resolving power. Derivatization can further enhance specificity.Specificity ensures that the measured signal is solely from the analyte of interest, which is a fundamental requirement for accurate quantification.[5]
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999Typically ≥ 0.995A high correlation coefficient indicates a strong linear relationship between concentration and response, which is essential for accurate quantification over a defined range.[15][16]
Accuracy (% Recovery) 98-102%95-105%Accuracy reflects the closeness of the measured value to the true value. It is a critical measure of a method's reliability.[15]
Precision (RSD%) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0%Precision measures the degree of scatter between a series of measurements. Low RSD values indicate high precision and reproducibility.[4]
Limit of Detection (LOD) ~10 ng/mL~1 µg/mL (underivatized)LOD is the lowest concentration of an analyte that can be reliably detected. HPLC-UV often provides lower detection limits for this class of compounds.
Limit of Quantitation (LOQ) ~30 ng/mL~3 µg/mL (underivatized)LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Generally robust to small variations in mobile phase composition, pH, and column temperature.Can be sensitive to variations in carrier gas flow rate, oven temperature ramp, and injector temperature.A robust method is unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for bromoxynil and other phenolic compounds.[7][9][10][11]

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic elution can be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in acetonitrile to a known concentration.

5. Validation Procedure:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate separation from potential interferences.

  • Linearity: Inject calibration standards at a minimum of five concentration levels and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).[4]

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on general methods for the analysis of phenolic compounds.[12][13][14][16]

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)

2. Reagents and Standards:

  • Methanol or other suitable solvent (GC grade)

  • 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile reference standard

  • (Optional) Derivatizing agent (e.g., BSTFA)

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Optimized for separation (e.g., start at 100 °C, ramp to 280 °C)

  • Detector Temperature: 300 °C

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the solvent to a known concentration.

  • (Optional) Derivatize standards and samples according to the chosen procedure.

5. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, assessing specificity, linearity, accuracy, and precision.

Visualization of Workflows

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Std Dissolve in Acetonitrile Standard->Dissolve_Std Sample Test Sample Dissolve_Spl Dissolve in Acetonitrile Sample->Dissolve_Spl Dilute Prepare Calibration Curve Dissolve_Std->Dilute Inject Inject into HPLC Dissolve_Spl->Inject Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

GC Analytical Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Standard_GC Reference Standard Dissolve_Std_GC Dissolve in Solvent Standard_GC->Dissolve_Std_GC Sample_GC Test Sample Dissolve_Spl_GC Dissolve in Solvent Sample_GC->Dissolve_Spl_GC Derivatize Optional Derivatization Dissolve_Std_GC->Derivatize Dissolve_Spl_GC->Derivatize Inject_GC Inject into GC Derivatize->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Peak Integration Detect_GC->Integrate_GC Calibrate_GC Calibration Curve Generation Integrate_GC->Calibrate_GC Quantify_GC Quantification Calibrate_GC->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Sources

Validation

A Researcher's Guide to Quality Assessment of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile: A Spectroscopic Comparison

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Even seemingly insignificant impurities can have profound impacts on biological activity, toxicity, and the stability of the drug product. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, from different hypothetical suppliers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to discern the quality of these materials, moving beyond a simple checklist of specifications to a deeper understanding of what the data reveals.

The Critical Role of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is long and arduous, with stringent regulatory oversight at every step. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and characterization of any impurity present at a concentration of 0.1% or greater in the drug substance.[1] This underscores the necessity for researchers to have a comprehensive understanding of the purity of their starting materials and intermediates. An impurity that is not well-characterized can lead to costly delays in the drug development process, and in the worst-case scenario, pose a safety risk to patients. Therefore, the ability to critically evaluate the analytical data provided by suppliers is a crucial skill for any scientist in this field.

Experimental Methodologies for Spectroscopic Analysis

To ensure the accurate and reproducible assessment of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, the following standardized protocols for NMR, FT-IR, and MS analysis should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh approximately 10-20 mg of the 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile sample into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ensuring the solvent is of high purity to avoid extraneous signals.

  • Dissolution : Gently agitate the tube to ensure complete dissolution of the sample.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment should be run for an adequate duration to observe all expected carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare the sample using the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Background Collection : Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection : Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method : Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

  • Analysis : Infuse the sample solution directly into the mass spectrometer or use a Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.

Caption: Experimental workflow for the spectroscopic analysis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

Spectroscopic Data Comparison

For the purpose of this guide, we will compare the data for a theoretical, pure "Reference Standard" of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile with hypothetical data from two different suppliers, "Supplier A" and "Supplier B".

¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Reference Standard Supplier A Supplier B
Ar-H7.15 (s, 1H)7.15 (s, 1H)7.15 (s, 1H)
Ar-H6.95 (s, 1H)6.95 (s, 1H)6.95 (s, 1H)
-CH₂-CN3.95 (s, 2H)3.95 (s, 2H)3.95 (s, 2H)
-OCH₃3.80 (s, 3H)3.80 (s, 3H)3.80 (s, 3H)
-OH~9.5 (br s, 1H)~9.5 (br s, 1H)~9.5 (br s, 1H)
Impurity Signals None9.85 (s, ~0.05H)2.50 (s, residual DMSO)
7.30 (s, ~0.05H)3.33 (s, residual H₂O)
7.05 (s, ~0.05H)
¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment Reference Standard Supplier A Supplier B
C-CN148.0148.0148.0
C-OH146.5146.5146.5
C-Br110.0110.0110.0
C-OCH₃149.5149.5149.5
Ar-C125.0125.0125.0
Ar-CH116.0116.0116.0
Ar-CH112.0112.0112.0
-CH₂-CN22.022.022.0
-OCH₃56.056.056.0
Impurity Signals None191.0, 150.0, 148.5, 128.0, 115.5, 111.0, 56.5None
FT-IR Data (ATR, cm⁻¹)
Assignment Reference Standard Supplier A Supplier B
O-H stretch (phenolic)3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)
C-H stretch (aromatic)~3050~3050~3050
C-H stretch (aliphatic)~2950, ~2850~2950, ~2850~2950, ~2850
C≡N stretch (nitrile)~2250~2250~2250
C=C stretch (aromatic)~1600, ~1500~1600, ~1500~1600, ~1500
Impurity Bands None~1680 (sharp, weak)None
Mass Spectrometry Data (ESI-)
Assignment Reference Standard Supplier A Supplier B
[M-H]⁻240, 242 (1:1 ratio)240, 242 (1:1 ratio)240, 242 (1:1 ratio)
Impurity Ions None228, 230 (1:1 ratio)None

Analysis and Interpretation

A thorough analysis of the spectroscopic data reveals significant differences in the purity of the materials from the two hypothetical suppliers.

Supplier A: Presence of a Process-Related Impurity

The material from Supplier A, while largely consistent with the reference standard, exhibits clear signs of an impurity.

  • ¹H NMR : The presence of small singlets at 9.85 ppm, 7.30 ppm, and 7.05 ppm, each integrating to approximately 0.05 protons relative to the main compound, is a red flag. The signal at 9.85 ppm is characteristic of an aldehyde proton.

  • ¹³C NMR : The additional signals, particularly the one at 191.0 ppm, strongly suggest the presence of a carbonyl carbon, consistent with an aldehyde.

  • FT-IR : A weak, sharp absorption band around 1680 cm⁻¹ is indicative of a carbonyl (C=O) stretch, further corroborating the presence of an aldehyde.

  • MS : The detection of ions at m/z 228 and 230 in a 1:1 ratio corresponds to the molecular ion of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, a plausible starting material or intermediate in the synthesis of the target compound.

Caption: Logical flow of evidence for impurity identification in Supplier A's material.

Supplier B: Good Purity with Retained Solvents

The data for the material from Supplier B indicates a high purity of the target compound, with the only notable deviations being the presence of residual solvents.

  • ¹H NMR : The spectrum is clean with respect to organic impurities. The signals at 2.50 ppm and 3.33 ppm are characteristic of residual DMSO and water, respectively. While common, the levels of these solvents should be noted.

  • ¹³C NMR, FT-IR, and MS : These spectra show no evidence of organic impurities, corroborating the high purity of the compound itself.

Final Recommendations for Researchers

This comparative guide illustrates that a certificate of analysis should be viewed as a starting point, not a final judgment of quality. As a Senior Application Scientist, my recommendations to fellow researchers are as follows:

  • Always Scrutinize the Data : Do not just look for a purity percentage. Examine the raw data—the NMR, FT-IR, and MS spectra—for any unexpected signals, no matter how small.

  • Understand the Synthesis : Having a basic understanding of the likely synthetic route for a compound can help you anticipate potential impurities, as was the case with the aldehyde in Supplier A's material.

  • Quantify When Necessary : If an impurity is detected, use the integration in the ¹H NMR spectrum to estimate its concentration. This will inform your decision on whether the material is suitable for your intended application.

  • Communicate with Suppliers : If you have questions or concerns about the data, do not hesitate to contact the supplier's technical support. A reputable supplier should be able to provide additional information or clarification.

The judicious selection of high-quality chemical intermediates is a cornerstone of successful and efficient drug development. By applying a critical and knowledgeable eye to the spectroscopic data, researchers can ensure the integrity of their work and contribute to the development of safe and effective medicines.

References

  • Dittrich, N., Pilkington, L. I., Leung, E., & Barker, D. (2017). A concise synthesis of (±)-lobetyolin and its analogues. Tetrahedron, 73(14), 1881-1894. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

A Researcher's Guide to Synthetic Strategy: Unlocking the Potential of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

As a Senior Application Scientist, my focus is on empowering researchers to make informed decisions about their synthetic routes. The choice of a starting material is a critical decision point that dictates the efficienc...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus is on empowering researchers to make informed decisions about their synthetic routes. The choice of a starting material is a critical decision point that dictates the efficiency, cost, and novelty of a synthetic campaign. This guide provides an in-depth review of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile , a highly functionalized building block, comparing its synthetic utility against that of its close analogues. We will explore not just what reactions are possible, but why this specific combination of functional groups offers a unique tactical advantage in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2]

The Strategic Value of the Scaffold: A Multifunctional Platform

The target molecule, 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, belongs to the vanilloid family of compounds. The 4-hydroxy-3-methoxyphenyl motif is a privileged scaffold in medicinal chemistry, notably for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain therapeutics.[3][4] The addition of a bromine atom and a cyanomethyl group transforms this common biological scaffold into a versatile synthetic intermediate with three distinct and orthogonally reactive functional handles.

To fully appreciate its utility, we must compare it with its most common analogue, 4-hydroxy-3-methoxyphenylacetonitrile (also known as homovanillonitrile). While the latter is a valuable intermediate in its own right, used in the synthesis of pharmaceuticals like the anesthetic propanidid, it lacks the strategic versatility for C-C bond formation on the aromatic ring.[5]

Comparative Physicochemical Properties
CompoundStructureMolecular Weight ( g/mol )Key Reactive Sites
3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile 242.071. Aryl Bromide2. Phenolic Hydroxyl3. Nitrile
4-hydroxy-3-methoxyphenylacetonitrile 163.171. Phenolic Hydroxyl2. Nitrile
5-Bromovanillin 231.041. Aryl Bromide2. Phenolic Hydroxyl3. Aldehyde

This table highlights the primary strategic difference: the bromine atom. This addition opens up an entire portfolio of reactions, most notably palladium-catalyzed cross-coupling, that are inaccessible to the non-brominated analogue.

The Aryl Bromide: A Gateway to Molecular Complexity

The carbon-bromine bond is the most synthetically significant feature of the title compound. Aryl bromides represent a "sweet spot" in cross-coupling reactions, offering greater reactivity than the more economical but often sluggish aryl chlorides, without the higher cost and potential instability of aryl iodides.[6][7]

Causality: Why Bromides are Superior for Cross-Coupling

The enhanced reactivity of aryl bromides over chlorides is fundamentally due to two factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break during the initial, often rate-determining, oxidative addition step of the catalytic cycle.[7]

  • Oxidative Addition Kinetics: The insertion of the palladium(0) catalyst into the C-X bond is kinetically more favorable for bromides. This translates to milder reaction conditions (lower temperatures, lower catalyst loadings) and higher yields compared to analogous reactions with aryl chlorides.[6][8]

This reactivity makes 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile an ideal substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the direct installation of new aryl, vinyl, alkynyl, or amino substituents onto the core scaffold.

sub 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile suzuki Suzuki Coupling (C-C Bond) sub->suzuki Pd(0), L R-B(OH)2, Base heck Heck Coupling (C-C Bond) sub->heck Pd(0), L Olefin, Base sonogashira Sonogashira Coupling (C-C Bond) sub->sonogashira Pd(0), Cu(I), L Alkyne, Base biaryl biaryl suzuki->biaryl Biaryl Product vinyl vinyl heck->vinyl Styrenyl Product alkynyl alkynyl sonogashira->alkynyl Alkynyl Product

Caption: Key cross-coupling reactions enabled by the aryl bromide.

In contrast, functionalizing the aromatic ring of 4-hydroxy-3-methoxyphenylacetonitrile would require harsher, less selective methods like electrophilic aromatic substitution, which are often incompatible with the other functional groups present.

Orthogonal Reactivity: The Phenol and Nitrile Groups

While the bromide is the star player, the phenolic hydroxyl and nitrile groups provide orthogonal avenues for modification, allowing for a modular and divergent synthetic approach.

Reactions at the Phenolic -OH Group

The acidic proton of the hydroxyl group necessitates careful choice of reaction conditions, particularly if organometallic reagents are used. However, it is readily functionalized:

  • O-Alkylation/Acylation: Williamson ether synthesis or esterification can be performed to modify solubility, introduce another point of diversity, or act as a protecting group. This is a common strategy in the synthesis of vanilloid-based drugs.[5]

  • Modulation of Electronics: The free hydroxyl is a strong electron-donating group, which can influence the reactivity of the aromatic ring. Its protection can modulate this effect if desired for subsequent reactions.

Reactions at the Nitrile (-CN) Group

The nitrile group is a versatile functional group that can be considered a masked carboxylic acid, amine, or ketone.

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding phenylacetic acid or amide. Arylacetonitriles can also be converted enzymatically.[9][10]

  • Reduction: The nitrile can be reduced to a primary amine (phenethylamine derivative) using reagents like LiAlH₄ or catalytic hydrogenation. Phenethylamines are a common pharmacophore.

  • Addition Reactions: Grignard or other organometallic reagents can add to the nitrile to form ketones after hydrolysis.

A Comparative Synthetic Workflow

The true power of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is realized in multi-step synthesis. Consider a hypothetical synthesis of a biaryl phenethylamine derivative, a common scaffold in drug discovery.

G sub 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile sub_suzuki Step 1: Suzuki Coupling (Install Aryl Group) sub->sub_suzuki analog 4-hydroxy-3-methoxyphenylacetonitrile analog_protect Step 1: Electrophilic Aromatic Halogenation (e.g., with NBS) analog->analog_protect sub_reduction Step 2: Nitrile Reduction (Form Amine) sub_suzuki->sub_reduction sub_product Target Biaryl Phenethylamine sub_reduction->sub_product analog_suzuki Step 2: Suzuki Coupling analog_protect->analog_suzuki analog_reduction Step 3: Nitrile Reduction analog_suzuki->analog_reduction analog_product Target Biaryl Phenethylamine analog_reduction->analog_product

Caption: Comparison of synthetic routes to a target molecule.

As the workflow illustrates, using the pre-brominated starting material provides a more direct, two-step route. The alternative, starting with the non-brominated analogue, requires an additional, potentially low-yielding and poorly regioselective, aromatic halogenation step. This highlights the concept of synthetic efficiency ; choosing the right starting material can save multiple steps, improving overall yield and reducing waste.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system for the C-C bond formation at the bromide position.

Objective: To synthesize 3-(4-methoxyphenyl)-4-hydroxy-5-methoxyphenylacetonitrile.

Methodology:

  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (242 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and the ligand SPhos (16.4 mg, 0.04 mmol, 4 mol%).

    • Expertise Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination, which is often challenging for electron-rich aryl halides.[11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Trustworthiness Check: Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The starting material (Rf ≈ 0.4) should be consumed and a new, more polar product spot (Rf ≈ 0.2) should appear.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, 20% to 40% ethyl acetate in hexanes) to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum should show the disappearance of one of the aromatic singlet protons from the starting material and the appearance of new signals corresponding to the introduced 4-methoxyphenyl ring.

Conclusion

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is more than just another substituted aromatic. It is a strategically designed building block that offers a distinct advantage over its non-halogenated counterparts. The presence of the aryl bromide provides a reliable and high-yielding entry point for diversification via modern cross-coupling chemistry. This allows researchers to rapidly build molecular complexity and explore chemical space in a way that is far more efficient than would be possible starting from simpler, non-brominated vanilloid precursors. For medicinal chemists and drug development professionals, leveraging such pre-functionalized, versatile scaffolds is a key strategy for accelerating the discovery of novel bioactive agents.

References

  • Ghosh, A. K., & Shurrush, K. A. (2021). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process. The Journal of Organic Chemistry. Available at: [Link]

  • US Patent 3,983,151A. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.
  • Yulizar, Y., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

  • MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Available at: [Link]

  • Zunyun, F., et al. (2020). Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. phenacyl bromide. Available at: [Link]

  • Martins, B. M., et al. (2014). Conversion of Sterically Demanding α,α-Disubstituted Phenylacetonitriles by the Arylacetonitrilase from Pseudomonas fluorescens EBC191. Applied and Environmental Microbiology. Available at: [Link]

  • Starčević, K., et al. (2021). Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. Future Medicinal Chemistry. Available at: [Link]

  • US Patent 3,983,160A. (1976). Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ScienceMadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Available at: [Link]

  • US Patent 2,783,265A. (1957). Preparation of phenylacetonitriles. Google Patents.
  • D. Kalyani, et al. (2011). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. Available at: [Link]

  • Ginsburg, D., & Baizer, M. M. (1949). Diphenylacetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Bora, U., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

  • Martins, B. M., et al. (2014). Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191. PubMed. Available at: [Link]

  • Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Available at: [Link]

  • Open Access Journals. The Vital Role of Medicinal Chemistry. Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Planells-Cases, R., & Ferrer-Montiel, A. (2007). Drug design and development through the vanilloid receptor. Expert Opinion on Drug Discovery. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2000). The Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki and Stille Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (CAS RN: 52805-45-5), a compound utilized in pharmaceutical and agrochemical r...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (CAS RN: 52805-45-5), a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, laboratory managers, and drug development professionals trained in handling hazardous chemical substances.

Core Principle: Hazard-Aware Disposal

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile is a multi-functionalized aromatic compound. Its hazard profile necessitates that it be treated as a toxic and environmentally hazardous waste stream. The presence of a brominated aromatic ring, a phenolic hydroxyl group, and a nitrile functional group dictates its handling and disposal pathway. Under no circumstances should this compound or its containers be disposed of via standard laboratory trash or sanitary sewer systems.[2] The primary and only acceptable disposal route is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[3]

Compound Identification and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe handling and disposal. The key identifiers and hazard classifications are summarized below.

PropertyValueSource
CAS Number 52805-45-5[4]
Molecular Formula C₈H₆BrNO₂[4]
Appearance White to off-white solid powder/crystal
GHS Hazard Class Acute Toxicity, Oral (Category 3/4)[4]
Acute Toxicity, Dermal (Category 3/4)[4]
Acute Toxicity, Inhalation (Category 3/4)[4]
Skin Irritation (Category 2)[4]
Serious Eye Irritation (Category 2)[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[4]

Causality of Hazards:

  • Toxicity: The nitrile group (-C≡N) is a well-known toxicophore, which can be metabolized to release cyanide ions. The overall toxicity is compounded by the brominated phenolic structure. It is classified as toxic if swallowed, inhaled, or in contact with skin.[5]

  • Irritation: As a phenolic compound, it can cause significant skin and serious eye irritation.[4] The fine, crystalline nature of the solid means it can easily become airborne, posing a respiratory irritation hazard.[4]

  • Environmental Hazard: Halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[6] Improper disposal can lead to long-term contamination.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile in any capacity, including weighing, reaction setup, or waste consolidation.

  • Hand Protection: Nitrile gloves are required. For extended handling or when cleaning spills, double-gloving is recommended. Wash hands thoroughly with soap and water after removing gloves.[7]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing or dust generation.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[7] If a fume hood is not feasible, a properly fitted respirator with appropriate cartridges for organic vapors and particulates is required.

Step-by-Step Waste Management and Disposal Protocol

This protocol outlines the procedural flow from the point of waste generation to its final disposal.

Part A: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated hazardous waste container for "Halogenated Organic Solids." Do not mix this waste with non-halogenated solvents, acidic waste, or basic waste to prevent unintended reactions.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean, dry, and in good condition.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile," and the specific hazard warnings (e.g., "Toxic," "Irritant").[9] The date accumulation started must also be clearly visible.

  • Collection:

    • Solid Waste: Collect unreacted or excess solid material directly into the designated hazardous waste container.

    • Contaminated Materials: Any disposable items that have come into direct contact with the compound (e.g., weighing paper, gloves, pipette tips, paper towels from cleanup) must also be placed in this container.

Part B: On-Site Storage
  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[8][10]

Part C: Final Disposal
  • Professional Disposal: The ultimate disposal of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile must be handled by a licensed environmental services contractor.[11]

  • Incineration: The preferred method of destruction for this category of chemical is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize hazardous combustion byproducts like hydrogen bromide (HBr) and nitrogen oxides (NOx).[2][3]

  • Regulatory Compliance: All waste management activities, from labeling and storage to transportation and disposal, must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273) and any applicable state or local laws.[12][13]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to spills or exposures is critical to mitigating harm.

Spill Protocol (Solid Material)
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or dust has been generated outside of a fume hood, evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 3, including respiratory protection if outside a fume hood.

  • Cleanup:

    • Do NOT use a dry brush or sweep in a way that creates dust.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.

    • Carefully scoop the mixture into the designated hazardous waste container.

    • Do NOT use water to clean the spill, as this will create a hazardous solution that is more difficult to contain.

  • Decontamination: Once the bulk material is removed, decontaminate the spill surface using a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[9]

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, then wash with soap and water.[8] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical Handling Task (Weighing, Reaction) ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Excess solid, contaminated items) fume_hood->waste_gen spill Spill or Exposure? fume_hood->spill container Place in Labeled, Sealed 'Halogenated Organic Solids' Hazardous Waste Container waste_gen->container store Store in Satellite Accumulation Area container->store containment Use Secondary Containment store->containment pickup Schedule Pickup by Licensed Waste Handler containment->pickup transport Transport to TSDF (Treatment, Storage, Disposal Facility) pickup->transport incinerate High-Temperature Incineration (RCRA Compliant) transport->incinerate spill->waste_gen No emergency_protocol Follow Emergency Protocol (Spill Cleanup / First Aid) Seek Medical Attention spill->emergency_protocol Yes

Caption: Disposal workflow for 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile.

References

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile . PubChem, National Center for Biotechnology Information. [Link]

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